Deferiprone-d3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-hydroxy-2-methyl-1-(trideuteriomethyl)pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3/i2D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXKOCQBRNJULO-BMSJAHLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC(=O)C(=C1C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deferiprone-d3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferiprone-d3 is the deuterated analog of Deferiprone (B1670187), an orally active iron-chelating agent. Deferiprone is primarily used in the treatment of transfusional iron overload, a condition that can occur in patients with thalassemia major and other chronic anemias requiring frequent blood transfusions.[1] The introduction of deuterium (B1214612) (d3) into the N-methyl group of Deferiprone creates a stable, isotopically labeled version of the drug. This modification makes this compound an invaluable tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for the accurate quantification of Deferiprone in biological matrices using mass spectrometry-based methods.[2] This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound.
Chemical Structure and Properties
This compound shares the same core structure as Deferiprone, a 3-hydroxy-1,2-dimethylpyridin-4-one. The key difference is the substitution of three hydrogen atoms with deuterium atoms on the N-methyl group.
Table 1: Chemical Identifiers for this compound and Deferiprone
| Identifier | This compound | Deferiprone |
| IUPAC Name | 3-hydroxy-2-methyl-1-(trideuteriomethyl)pyridin-4-one[] | 3-hydroxy-1,2-dimethylpyridin-4-one[4] |
| CAS Number | 1346601-82-8[5] | 30652-11-0[4] |
| Molecular Formula | C₇H₆D₃NO₂[5] | C₇H₉NO₂[4] |
| Synonyms | 3-hydroxy-2-methyl-1-(methyl-d₃)-4(1h)-pyridinone, 1,2-Dimethyl-3-hydroxypyrid-4-one-d3[5][] | Ferriprox, 1,2-dimethyl-3-hydroxy-4-pyridone[4] |
Table 2: Physicochemical Properties of this compound and Deferiprone
| Property | This compound | Deferiprone |
| Molecular Weight | 142.2 g/mol [5] | 139.15 g/mol [4] |
| Melting Point | >244°C[][6] | 272-278°C[4] |
| Boiling Point | 232.7 ± 40.0 °C at 760 mmHg[] | Not available |
| Solubility | Soluble in Methanol (B129727), Water, and DMSO[5][] | Slightly soluble in methanol and ethanol. Aqueous solubility is 14.3 mg/mL at pH 5.7.[7] |
| pKa | Not available | pKa1 = 3.3, pKa2 = 9.7[8] |
| logP | Not available | -0.77[4] |
| Appearance | Off-White Solid[] | White to pinkish-white powder[7] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Deferiprone is its ability to chelate ferric iron (Fe³⁺). Deferiprone is a bidentate ligand that forms a stable 3:1 complex with iron, which is then excreted from the body, primarily through the urine.[1] By reducing the labile iron pool within cells, Deferiprone mitigates the toxic effects of iron overload, including the generation of reactive oxygen species (ROS) via the Fenton reaction.
Recent studies have highlighted the role of Deferiprone in inhibiting ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[9][10][11] Deferiprone's ability to chelate intracellular iron can protect cells from ferroptotic death.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound CAS#: 1346601-82-8 [m.chemicalbook.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Deferiprone [drugfuture.com]
- 9. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deferiprone protects photoreceptors by inhibiting ferroptosis after experimental retinal detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ferroptosis inhibition by deferiprone, attenuates myelin damage and promotes neuroprotection in demyelinated optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Deferiprone-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferiprone-d3 (3-hydroxy-2-methyl-1-(trideuteriomethyl)pyridin-4-one) is the deuterated analog of Deferiprone, an oral iron chelator used in the treatment of iron overload. The incorporation of deuterium (B1214612) at the N-methyl position provides a valuable tool for pharmacokinetic and metabolic studies, often serving as an internal standard in bioanalytical assays. This guide details the synthetic methodology, purification, and comprehensive characterization of this compound.
Synthesis
The synthesis of this compound is analogous to the well-established one-step synthesis of Deferiprone, which involves the reaction of maltol (B134687) with methylamine (B109427).[1][2][3] For the deuterated analog, commercially available deuterated methylamine (CD3NH2) is used as the starting material.
Reaction Scheme
The synthesis proceeds via a condensation reaction between maltol and trideuteriomethylamine.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
Maltol (3-hydroxy-2-methyl-4-pyrone)
-
Trideuteriomethylamine (CD3NH2) solution (e.g., 40% in water)
-
Ethanol
-
Water (deionized)
-
Hydrochloric acid (for pH adjustment if necessary)
-
Sodium hydroxide (B78521) (for pH adjustment if necessary)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve maltol in a mixture of water and ethanol.
-
Add a molar excess of trideuteriomethylamine solution to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure this compound.
-
Dry the purified product under vacuum.
Characterization
The structural identity and purity of the synthesized this compound are confirmed using various analytical techniques, including Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 3-hydroxy-2-methyl-1-(trideuteriomethyl)pyridin-4-one | [] |
| Molecular Formula | C7H6D3NO2 | [] |
| Molecular Weight | 142.17 g/mol | |
| Appearance | Off-White Solid | |
| Purity (by HPLC) | >99% | |
| Solubility | Soluble in Methanol, Water | |
| Melting Point | >244°C |
Mass Spectrometry
Mass spectrometry confirms the molecular weight of this compound. Due to the three deuterium atoms, the molecular weight is increased by approximately 3 Da compared to unlabeled Deferiprone.
| Technique | Parameter | Expected Value |
| ESI-MS | [M+H]+ | m/z 143.1 |
| HRMS | Calculated for [C7H6D3NO2+H]+ | Precise mass within a narrow error margin |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectra will be similar to that of unlabeled Deferiprone, with a key difference in the signals corresponding to the N-methyl group.
¹H NMR: The proton spectrum of this compound will lack the characteristic singlet of the N-CH3 protons, which is typically observed in the spectrum of unlabeled Deferiprone. The other proton signals of the pyridinone ring will remain.
¹³C NMR: The carbon spectrum will show a signal for the N-CD3 carbon, which will appear as a multiplet due to coupling with deuterium. The chemical shift will be similar to the N-CH3 carbon in unlabeled Deferiprone, but the signal intensity will be significantly lower.
| Unlabeled Deferiprone ¹³C NMR Data (Reference) |
| Chemical Shift (ppm) |
| ~12.0 (C-CH3) |
| ~40.0 (N-CH3) |
| ~110.0 (C5) |
| ~140.0 (C6) |
| ~145.0 (C2) |
| ~150.0 (C3) |
| ~170.0 (C4) |
Note: The exact chemical shifts can vary depending on the solvent and instrument.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound. A reversed-phase column with a suitable mobile phase can be employed.
Example HPLC Method:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphate (B84403) or formate) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 280 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
The purity is determined by the area percentage of the main peak in the chromatogram.
Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
References
Deferiprone-d3: A Technical Guide to Isotopic Purity and Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and labeling of Deferiprone-d3, a critical internal standard for the quantitative analysis of the iron-chelating drug Deferiprone (B1670187). This document details the synthesis, quality control, and analytical methodologies used to ensure the precise isotopic enrichment and chemical purity of this stable isotope-labeled compound.
Introduction to this compound
This compound is the deuterated analog of Deferiprone, an oral iron chelator used in the treatment of iron overload.[1] Its chemical name is 3-Hydroxy-2-methyl-1-(methyl-d3)pyridin-4(1H)-one.[2] The incorporation of three deuterium (B1214612) atoms into the N-methyl group results in a mass shift that allows it to be distinguished from the unlabeled drug by mass spectrometry. This property makes this compound an ideal internal standard for pharmacokinetic and bioequivalence studies, ensuring accurate quantification of Deferiprone in biological matrices.[1][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₆D₃NO₂ | [2][4] |
| Molecular Weight | ~142.17 - 142.2 g/mol | [2][4] |
| CAS Number | 1346601-82-8 | [2][4] |
| Appearance | Off-white to white solid | [] |
| Solubility | Soluble in Methanol (B129727) and Water | [] |
| Storage | -20°C | [3][] |
Synthesis and Labeling
The synthesis of this compound involves the reaction of maltol (B134687) with deuterated methylamine (B109427) (CD₃NH₂). This process is analogous to the synthesis of unlabeled Deferiprone, where maltol is reacted with methylamine.[6][7] The core of the synthesis is the introduction of the trideuteromethyl group at the N1 position of the pyridinone ring.
To ensure high isotopic enrichment, the deuterated starting material, methylamine-d3, must be of high isotopic purity. The general synthetic route is a one-pot cascade reaction that is considered simple, practical, and results in a high yield under mild conditions.[6][7]
Isotopic Purity and Quantitative Data
The isotopic purity of this compound is a critical parameter that defines its suitability as an internal standard. It is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial suppliers of this compound provide certificates of analysis with detailed information on chemical and isotopic purity.
Table 2: Representative Isotopic Purity Data for this compound
| Parameter | Specification | Source |
| Chemical Purity (HPLC) | >95% | [] |
| Isotopic Purity (Atom % D) | >95% | [] |
| Isotopic Enrichment | Typically ≥98% | |
| Isotopic Distribution | d3: >99%, d2: <1%, d1: <0.1%, d0: <0.1% |
Note: The isotopic distribution is a representative example and may vary between batches and suppliers. Researchers should always refer to the certificate of analysis for the specific lot they are using.
Experimental Protocols
The determination of isotopic purity and the use of this compound as an internal standard involve specific analytical methodologies.
Determination of Isotopic Purity by Mass Spectrometry
Objective: To determine the isotopic distribution and enrichment of this compound.
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).[8][9]
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or water.[]
-
Chromatographic Separation: The sample is injected into the LC system to separate this compound from any potential impurities. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile.[10]
-
Mass Spectrometric Analysis:
-
The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the eluting this compound peak.
-
The instrument is calibrated to ensure high mass accuracy.[8]
-
The relative intensities of the ion corresponding to this compound (m/z ~143.09 for [M+H]⁺) and its less-deuterated isotopologues (d2, d1, d0) are measured.
-
-
Data Analysis:
-
The isotopic distribution is calculated from the relative peak areas of each isotopologue in the mass spectrum.
-
The isotopic enrichment is determined by calculating the percentage of the d3 isotopologue relative to the sum of all isotopologues. Corrections for the natural isotopic abundance of carbon-13 and nitrogen-15 (B135050) may be applied for highly accurate measurements.[9][11]
-
Quantification of Deferiprone using this compound by LC-MS/MS
Objective: To accurately quantify the concentration of Deferiprone in a biological matrix (e.g., plasma, urine).
Instrumentation: A triple quadrupole mass spectrometer (LC-MS/MS) is typically used for its high sensitivity and selectivity in quantitative analysis.
Methodology:
-
Sample Preparation:
-
To a known volume of the biological sample, a precise amount of this compound internal standard solution is added.
-
The sample is then processed to extract Deferiprone and this compound, for example, by protein precipitation or liquid-liquid extraction.
-
-
LC-MS/MS Analysis:
-
The extracted sample is injected into the LC-MS/MS system.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Deferiprone and this compound are monitored.
-
-
Quantification:
-
A calibration curve is generated by analyzing samples with known concentrations of Deferiprone and a constant concentration of this compound.
-
The ratio of the peak area of Deferiprone to the peak area of this compound is plotted against the concentration of Deferiprone.
-
The concentration of Deferiprone in the unknown samples is then determined from this calibration curve.
-
Visualizations
The following diagrams illustrate the key processes related to this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for isotopic purity analysis.
Caption: Workflow for quantitative analysis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. This compound - Labchem Catalog [labchem.com.my]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 6. Synthesis of Deferiprone as a Widely Used Iron-Chelating Drug for the Treatment of Iron-Overload Diseases [tips.sums.ac.ir]
- 7. synthesis of deferiprone as a widely used iron-chelating drug for the treatment of iron-overload diseases [ecc.isc.ac]
- 8. almacgroup.com [almacgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Deferiprone-d3: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Deferiprone-d3. The information is compiled from publicly available data sheets, stability studies of Deferiprone, and established principles of deuterated compound stability. This document is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.
Introduction
This compound is the deuterated analog of Deferiprone, an oral iron chelator used in the treatment of transfusional iron overload. The replacement of three hydrogen atoms with deuterium (B1214612) on the N-methyl group can potentially alter the pharmacokinetic and metabolic profile of the drug. Understanding the stability of this compound is crucial for its proper handling, formulation development, and ensuring the integrity of research and clinical data.
Recommended Storage Conditions
The stability of this compound is dependent on its form (solid or in solution) and the storage temperature. The following table summarizes the recommended storage conditions based on available data.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| 4°C | 2 years[1] | |
| Room Temperature | Shipped at room temperature in the continental US; may vary elsewhere.[1] | |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
Stability Profile of Deferiprone
Extensive stability testing has been performed on the non-deuterated parent compound, Deferiprone. These studies provide a strong baseline for understanding the potential stability of this compound. Forced degradation studies on Deferiprone have been conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
Summary of Forced Degradation Studies on Deferiprone:
| Stress Condition | Observations |
| Acidic Hydrolysis | Generally reported as stable, although one study using UV spectroscopy noted appreciable changes. |
| Alkaline Hydrolysis | Generally reported as stable, with one UV spectroscopy study indicating appreciable changes. |
| Oxidative | Generally reported as stable, though one UV spectroscopy study showed significant degradation. |
| Thermal | Stable under thermal stress. |
| Photolytic | Stable under photolytic stress. |
It is important to note that while most studies utilizing stability-indicating HPLC methods conclude that Deferiprone is stable, a study employing UV spectroscopy suggests potential degradation under acidic, basic, and oxidative conditions. This highlights the importance of using highly specific analytical methods to accurately assess stability.
Anticipated Stability of this compound and Potential Degradation Pathways
While specific stability data for this compound is not extensively available, its stability profile is expected to be very similar to that of Deferiprone. The substitution of hydrogen with deuterium on the N-methyl group is not expected to significantly impact the molecule's susceptibility to hydrolytic, oxidative, thermal, or photolytic degradation under typical stress conditions. The primary degradation pathways for Deferiprone would likely involve the hydroxypyridinone ring system, which remains unchanged in this compound.
The kinetic isotope effect (KIE) associated with the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond primarily influences metabolic stability by slowing down enzyme-mediated bond cleavage. While this can enhance the pharmacokinetic profile, it is less likely to affect stability under the chemical stress conditions of forced degradation studies unless a degradation pathway directly involves the cleavage of the N-methyl C-H/C-D bond as the rate-determining step.
Potential Degradation Signaling Pathway:
While a specific signaling pathway for Deferiprone degradation is not well-documented, a hypothetical pathway based on the reactivity of similar heterocyclic compounds could involve oxidation of the pyridinone ring, potentially leading to ring-opening products.
Caption: Hypothetical oxidative degradation pathway for this compound.
Experimental Protocols for Stability Testing
The following are detailed methodologies for key experiments to assess the stability of this compound, adapted from established protocols for Deferiprone.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is essential to separate this compound from any potential degradation products.
-
Chromatographic System:
-
Column: Inertsil ODS C18 (250 x 4.6mm, 5µm) or equivalent.
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 60 volumes of mixed Phosphate buffer (KH2PO4+K2HPO4) at pH 3.0) and an organic modifier (e.g., 40 volumes of methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Forced Degradation Studies
Forced degradation studies are necessary to establish the intrinsic stability of this compound and to validate the stability-indicating nature of the analytical method.
-
General Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent. Expose these solutions to the stress conditions outlined below. At specified time points, withdraw samples, neutralize if necessary, dilute to a suitable concentration (e.g., 100 µg/mL), and analyze by the validated stability-indicating HPLC method.
-
Stress Conditions:
-
Acidic Hydrolysis: Reflux the drug solution in 1N HCl for a specified period (e.g., 1 hour), then neutralize with 1N NaOH.
-
Alkaline Hydrolysis: Reflux the drug solution in 1N NaOH for a specified period, then neutralize with 1N HCl.
-
Oxidative Degradation: Reflux the drug solution in 3% v/v H₂O₂ for a specified period (e.g., 1 hour).
-
Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 60-80°C) for a defined duration.
-
Photolytic Degradation: Expose the drug solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
Experimental Workflow for Forced Degradation Study:
Caption: Experimental workflow for assessing this compound stability.
Conclusion
This compound is expected to be a stable compound under recommended storage conditions. Based on the data for Deferiprone, significant degradation is not anticipated under standard forced degradation conditions. However, to ensure the quality and reliability of research and development activities, it is imperative to conduct specific stability studies on this compound following the detailed protocols outlined in this guide. The use of a validated stability-indicating analytical method is critical for the accurate assessment of its stability profile.
References
Deferiprone-d3: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability and research applications of Deferiprone-d3. This compound is the deuterated analog of Deferiprone, an oral iron chelator. Its primary application in a research setting is as a stable isotope-labeled internal standard for the accurate quantification of Deferiprone in biological matrices using mass spectrometry-based assays. This guide offers a summary of its properties, availability, and a detailed experimental protocol for its use in bioanalytical methods.
Commercial Availability and Physicochemical Properties
This compound is available from several commercial suppliers for research purposes. It is crucial to note that this product is intended for research use only and not for human or therapeutic use. Each supplier typically provides a certificate of analysis with detailed information on the specific lot.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Formulation | CAS Number |
| Cayman Chemical | CAY28702 | ≥98% | ≥99% deuterated forms (d1-d3) | Solid | 1346601-82-8 |
| MedChemExpress | HY-112891S | 99.89% | Not Specified | Solid | 1346601-82-8 |
| Simson Pharma | S001183 | Not Specified | Not Specified | Not Specified | 1346601-82-8 |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆D₃NO₂ | [1] |
| Molecular Weight | 142.17 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Methanol (B129727) | |
| Storage | -20°C for long-term storage |
Mechanism of Action of Deferiprone (and this compound as a Tracer)
Deferiprone exerts its therapeutic effect through the chelation of iron. As a bidentate ligand, three molecules of Deferiprone bind to one ferric ion (Fe³⁺) to form a stable, neutral 3:1 complex. This complex is water-soluble and can be readily excreted from the body, primarily through the urine. By binding to excess iron in the bloodstream and tissues, Deferiprone reduces iron-induced oxidative stress and prevents the deposition of iron in vital organs like the heart and liver. This compound, being structurally and functionally identical to Deferiprone in its chelating action, serves as an ideal tracer in metabolic and pharmacokinetic studies.
Experimental Protocol: Quantification of Deferiprone in Human Plasma using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a typical bioanalytical method for the determination of Deferiprone concentrations in human plasma, a critical component of pharmacokinetic and toxicokinetic studies.
1. Materials and Reagents
-
Deferiprone (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
2. Preparation of Stock and Working Solutions
-
Deferiprone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Deferiprone in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Deferiprone stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a specified volume of the internal standard working solution (e.g., 10 µL of 100 ng/mL this compound).
-
Add a precipitating agent, typically 3 volumes of cold acetonitrile (300 µL).
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 3: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Deferiprone: m/z 140.1 → 95.1this compound: m/z 143.1 → 98.1 |
| Collision Energy | Optimized for each transition |
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of Deferiprone to this compound against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve. A weighting factor (e.g., 1/x or 1/x²) may be necessary.
-
Determine the concentration of Deferiprone in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, matrix effect, and stability.
This technical guide provides a foundational understanding of the commercial availability and research applications of this compound. For specific research needs, it is recommended to consult the technical documentation provided by the supplier and to optimize the experimental protocols for the in-house laboratory setup.
References
Deferiprone-d3: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a concise yet comprehensive guide to Deferiprone-d3, a deuterated analog of the iron-chelating drug Deferiprone (B1670187). This guide covers its fundamental properties, relevant signaling pathways, and established experimental protocols.
Core Properties of this compound
This compound serves as a crucial internal standard for the precise quantification of Deferiprone in biological samples using mass spectrometry techniques. Its physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1346601-82-8 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆D₃NO₂ | [1][2][3] |
| Molecular Weight | 142.17 g/mol | [2][3][6] |
| Formal Name | 3-hydroxy-2-methyl-1-(methyl-d₃)-4(1H)-pyridinone | [1] |
| Purity | ≥99% deuterated forms (d₁-d₃) | [1][3] |
| Formulation | Solid | [1][3] |
Mechanism of Action and Key Signaling Pathways
Deferiprone, and by extension its deuterated form, primarily functions as an iron chelator. It binds to ferric ions (Fe³⁺) in a 3:1 ratio, forming a stable, neutral complex that is subsequently excreted, primarily in the urine.[6][7] This action reduces the labile iron pool within cells, mitigating iron-induced oxidative stress and cellular damage.[6]
Recent research has elucidated Deferiprone's involvement in specific signaling pathways, particularly in the context of neuroprotection and ferroptosis inhibition.
Ferroptosis Inhibition Pathway
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[8][9] Deferiprone has been shown to inhibit ferroptosis by chelating excess iron, a key catalyst in this process.[8][10][11] This has significant implications for neurodegenerative diseases and other conditions where iron dysregulation is a contributing factor.[8][9]
NDRG1/YAP Signaling Pathway in Neuroprotection
In a neonatal rat model of germinal matrix hemorrhage, Deferiprone was found to upregulate Mitochondrial Ferritin (FTMT).[1] This upregulation, in turn, reduces neuronal ferroptosis and improves neurological deficits through the NDRG1/YAP signaling pathway.[1] Deferiprone treatment enhanced the phosphorylation of Yes-associated protein (YAP) at the Ser127 site, which attenuated ferroptosis.[1]
Experimental Protocols
The following section details a standard methodology for the quantification of Deferiprone in human plasma using LC-MS/MS, a technique for which this compound is an ideal internal standard.
Quantification of Deferiprone in Human Plasma by LC-MS/MS
This protocol is adapted from validated methods for the determination of Deferiprone in biological matrices.[2][3][12]
1. Sample Preparation:
-
To 50 µL of human plasma, add the internal standard (this compound).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the mixture.
-
Collect the supernatant for analysis.
2. Liquid Chromatography Conditions:
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode[2][3][12]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2][3][12]
-
MRM Transitions:
4. Method Validation Parameters:
Experimental Workflow for LC-MS/MS Analysis
This technical guide provides a foundational understanding of this compound for research applications. The provided data and protocols offer a starting point for incorporating this stable isotope-labeled standard into experimental designs.
References
- 1. Mitochondrial ferritin upregulation by deferiprone reduced neuronal ferroptosis and improved neurological deficits via NDRG1/Yap pathway in a neonatal rat model of germinal matrix hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective actions of deferiprone in cultured cortical neurones and SHSY-5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferiprone Reduces Amyloid-β and Tau Phosphorylation Levels but not Reactive Oxygen Species Generation in Hippocampus of Rabbits Fed a Cholesterol-Enriched Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 7. macsenlab.com [macsenlab.com]
- 8. Ferroptosis Signaling Pathways: Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferroptosis inhibition by deferiprone, attenuates myelin damage and promotes neuroprotection in demyelinated optic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deferiprone protects photoreceptors by inhibiting ferroptosis after experimental retinal detachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
Unraveling the Mass Shift: A Technical Guide to Deferiprone and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles and practical applications of isotopic labeling through the lens of Deferiprone and its deuterated form, Deferiprone-d3. By substituting hydrogen atoms with their heavier deuterium (B1214612) counterparts, researchers can create a stable isotope-labeled internal standard essential for accurate bioanalytical quantification. This document provides a comprehensive overview of the resulting mass shift, the methodologies for its detection, and the structural basis for this phenomenon.
Quantitative Data Summary
The introduction of three deuterium atoms into the Deferiprone structure results in a predictable and quantifiable increase in its molecular weight. This mass shift is the cornerstone of its use as an internal standard in mass spectrometry-based assays. The table below summarizes the key quantitative data for both compounds.
| Property | Deferiprone | This compound |
| Chemical Formula | C₇H₉NO₂[1][2] | C₇H₆D₃NO₂[3] |
| Molecular Weight ( g/mol ) | 139.15[1][4] | 142.17 |
| Monoisotopic Mass (Da) | 139.063328530 | ~142.0821 |
| Mass Shift (Da) | - | +3.01877 |
The Structural Basis of the Mass Shift
The mass difference between Deferiprone and this compound arises from the replacement of three protium (B1232500) (¹H) atoms with three deuterium (²H or D) atoms on the methyl group at the N1 position of the pyridinone ring. Deuterium, a stable isotope of hydrogen, contains one proton and one neutron, whereas protium contains only a proton. This additional neutron in each of the three deuterium atoms is responsible for the observed increase in molecular weight.
References
Methodological & Application
Application Note: High-Throughput Analysis of Deferiprone in Human Plasma using Deferiprone-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Deferiprone (B1670187) in human plasma. The use of a stable isotope-labeled internal standard, Deferiprone-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol involves a simple protein precipitation step, followed by a rapid chromatographic separation and detection using electrospray ionization in positive ion mode.
Introduction
Deferiprone is an oral iron chelator used in the treatment of iron overload in patients with thalassemia major. Accurate and reliable measurement of Deferiprone concentrations in plasma is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. This application note details a validated LC-MS/MS method employing this compound as an internal standard to compensate for matrix effects and variations in sample processing, leading to reliable quantification.
Experimental
Materials and Reagents
-
Deferiprone (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A simple protein precipitation method was employed for the extraction of Deferiprone and the internal standard from human plasma.
Protocol:
-
Aliquot 50 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard solution (this compound).
-
Precipitate proteins by adding acetonitrile.
-
Vortex mix the samples thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved on a Synergi Fusion-RP 80A column.[1][2][3]
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Synergi Fusion-RP 80A |
| Mobile Phase | Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)[1][2][3] |
| Flow Rate | 0.8 mL/min[1][2][3] |
| Column Temperature | 30 °C[1][2][3] |
| Injection Volume | 10 µL |
| Total Run Time | 4 min[1][2][3] |
Mass Spectrometry
Detection was performed using a tandem mass spectrometer with electrospray ionization in the positive ion mode, monitoring specific precursor to product ion transitions (Multiple Reaction Monitoring - MRM).
Table 2: Mass Spectrometric Conditions
| Parameter | Deferiprone | This compound (Internal Standard) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 140.1 | 143.1 |
| Product Ion (m/z) | 53.1 | 98.1 |
Results and Discussion
The method was validated for linearity, precision, accuracy, and recovery according to established guidelines.
Linearity
The method demonstrated excellent linearity over the concentration range of 0.1 to 20 µg/mL.[1][2][3] The correlation coefficient (r²) was consistently greater than 0.99.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations.
Table 3: Precision and Accuracy Data
| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 4.3 - 5.5[1][2][3] | 4.6 - 7.3[1][2][3] | Within ±15% |
| Medium | 4.3 - 5.5[1][2][3] | 4.6 - 7.3[1][2][3] | Within ±15% |
| High | 4.3 - 5.5[1][2][3] | 4.6 - 7.3[1][2][3] | Within ±15% |
Recovery
The extraction recovery of Deferiprone from human plasma was consistent and high.
Table 4: Recovery Data
| Analyte | Recovery (%) |
| Deferiprone | 80.1 - 86.8[1][2][3] |
Visualizations
Experimental Workflow
Caption: LC-MS/MS analysis workflow for Deferiprone.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of Deferiprone in human plasma. The simple sample preparation and rapid analysis time make it well-suited for clinical research and pharmacokinetic applications. This method was successfully applied to a pharmacokinetic study of deferiprone in thalassemia patients.[1][2]
References
- 1. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
Quantitative Analysis of Deferiprone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
Application Note
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Deferiprone (B1670187) in human plasma. The use of a stable isotope-labeled internal standard, Deferiprone-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Deferiprone is an oral iron chelator used in the treatment of iron overload in patients with thalassemia major. Accurate measurement of Deferiprone concentrations in plasma is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This method employs a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry.
Analytical Method
A fast and accurate liquid chromatography/tandem mass spectrometric (LC-MS/MS) assay has been developed and validated for the determination of Deferiprone in human plasma.[1][2] The method involves protein precipitation for sample clean-up, followed by chromatographic separation and detection.
Sample Preparation
Plasma samples are prepared for analysis using a straightforward protein precipitation method. This technique effectively removes proteins and other macromolecules that can interfere with the analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase HPLC column. The mobile phase composition and flow rate are optimized to ensure good peak shape and resolution for both Deferiprone and its deuterated internal standard.
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. The precursor-to-product ion transitions monitored are m/z 140.1 → 53.1 for Deferiprone and m/z 143.1 → 98.1 for the internal standard, this compound.[1][2]
Quantitative Data Summary
The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its reliability for the quantitative analysis of Deferiprone in human plasma.
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Intraday Precision (%RSD) | 4.3 - 5.5%[1] |
| Interday Precision (%RSD) | 4.6 - 7.3% |
| Recovery | 80.1 - 86.8% |
Experimental Protocols
Materials and Reagents
-
Deferiprone analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (AR grade)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (HPLC) system
-
Triple Quadrupole Mass Spectrometer with ESI source
-
Analytical column: Synergi Fusion-RP 80A, 150 x 4.6 mm, 4 µm or equivalent
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Deferiprone and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Deferiprone stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (1 µg/mL).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | Synergi Fusion-RP 80A (150 x 4.6 mm, 4 µm) |
| Mobile Phase | Methanol : 0.2% Formic acid with 0.2 mM EDTA (60:40, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 4 minutes |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Deferiprone: 140.1 → 53.1 |
| This compound (IS): 143.1 → 98.1 | |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Deferiprone in plasma.
Caption: Logical relationship for the quantification of Deferiprone using an internal standard.
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Deferiprone in Human Plasma Using a Deuterated Internal Standard
An Application Note and Protocol for the Quantification of Deferiprone (B1670187) in Human Plasma using a Deuterated Internal Standard by LC-MS/MS.
Introduction
Deferiprone is an orally active iron-chelating agent utilized in the treatment of transfusional iron overload, particularly in patients with thalassemia.[1] Accurate and reliable quantification of deferiprone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. This application note details a rapid, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of deferiprone in human plasma. The use of a stable isotope-labeled internal standard, Deferiprone-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
Deferiprone and this compound were sourced from a reputable chemical supplier. HPLC-grade methanol (B129727) and acetonitrile (B52724) were purchased from a standard chemical vendor. Formic acid and EDTA (ethylenediaminetetraacetic acid) were of analytical grade. Human plasma was obtained from a certified blood bank.
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of deferiprone and the internal standard from human plasma.[2] To 50 µL of plasma, 100 µL of acetonitrile containing the internal standard (this compound) was added. The mixture was vortexed for 30 seconds and then centrifuged at 14,000 rpm for 10 minutes to precipitate proteins. The resulting supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a Synergi Fusion-RP 80A column (150 mm x 4.6 mm, 4 µm).[2] The mobile phase consisted of a mixture of methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v).[2] The flow rate was maintained at 0.8 mL/min, and the total run time was 4 minutes per sample.[2] The column oven was set to 30°C.
Mass Spectrometry
The analysis was conducted using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) was used for the quantification of deferiprone and its deuterated internal standard. The precursor-to-product ion transitions were m/z 140.1 → 53.1 for deferiprone and m/z 143.1 → 98.1 for this compound.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance in terms of linearity, sensitivity, accuracy, and precision.
Linearity and Sensitivity
The method was linear over the concentration range of 0.1 to 20 µg/mL for deferiprone in human plasma. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.1 µg/mL, and the limit of detection (LOD) was 0.05 µg/mL.
Accuracy and Precision
The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels. The intra-day precision ranged from 4.3% to 5.5%, while the inter-day precision was between 4.6% and 7.3%. The accuracy was within ±15% of the nominal values, which is well within the acceptable limits for bioanalytical method validation.
Recovery
The extraction recovery of deferiprone from human plasma was determined to be in the range of 80.1% to 86.8%.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions
1.1. Deferiprone Stock Solution (1 mg/mL): Accurately weigh 10 mg of deferiprone and dissolve it in 10 mL of methanol. 1.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. 1.3. Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the deferiprone stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 1 to 200 µg/mL. 1.4. Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 10 µg/mL.
2. Sample Preparation Protocol
2.1. Pipette 50 µL of human plasma (or calibration standard/QC sample) into a 1.5 mL microcentrifuge tube. 2.2. Add 100 µL of the internal standard working solution (10 µg/mL in acetonitrile) to each tube. 2.3. Vortex the mixture for 30 seconds. 2.4. Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. 2.5. Carefully transfer the supernatant to an autosampler vial with a glass insert. 2.6. Inject 10 µL of the supernatant into the LC-MS/MS system.
3. LC-MS/MS Instrument Parameters
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Synergi Fusion-RP 80A (150 x 4.6 mm, 4 µm) |
| Mobile Phase | Methanol : 0.2% Formic Acid with 0.2 mM EDTA (60:40, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 4 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Deferiprone Transition | m/z 140.1 → 53.1 |
| This compound IS Transition | m/z 143.1 → 98.1 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Quantitative Data Summary
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Intra-day Precision (%CV) | 4.3 - 5.5% |
| Inter-day Precision (%CV) | 4.6 - 7.3% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 80.1 - 86.8% |
Visualizations
Caption: Overall experimental workflow for Deferiprone quantification.
Caption: Detailed sample preparation protocol using protein precipitation.
Caption: Logical relationship between analytes and the analytical system.
References
- 1. Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Deferiprone-d3 in Pharmacokinetic Studies of Deferiprone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deferiprone (B1670187) is an orally active iron chelating agent used in the treatment of transfusional iron overload. Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. Stable isotope-labeled internal standards are the gold standard in bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they correct for variability in sample preparation and matrix effects. Deferiprone-d3, a deuterium-labeled analog of Deferiprone, serves as an ideal internal standard for the accurate quantification of Deferiprone in biological matrices.
These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic study of Deferiprone using this compound as an internal standard.
Pharmacokinetic Profile of Deferiprone
Deferiprone is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) typically reached within 1 to 2 hours in a fasted state.[1][2] The presence of food can delay the time to Cmax.[3] The elimination half-life of Deferiprone is approximately 2 hours.[2][4]
Metabolism
The primary metabolic pathway for Deferiprone is glucuronidation, predominantly mediated by the enzyme UGT1A6, to form the inactive 3-O-glucuronide metabolite.[1][4] This metabolite does not possess iron-binding capabilities.[1][4] Following oral administration, a significant portion of the dose, ranging from 75% to 90%, is excreted in the urine, mainly as the glucuronide metabolite.[1][2][4]
References
Application Note: High-Throughput Bioanalytical Method for Deferiprone in Human Plasma using UPLC-MS/MS with Deferiprone-d3
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of Deferiprone (B1670187) in human plasma. The assay utilizes a simple and rapid protein precipitation for sample preparation and employs a stable isotope-labeled internal standard, Deferiprone-d3, to ensure high accuracy and precision. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Deferiprone.
Introduction
Deferiprone is an orally administered iron chelator used in the treatment of iron overload in patients with thalassemia major. Accurate and reliable measurement of Deferiprone concentrations in plasma is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This UPLC-MS/MS method provides a high-throughput and selective approach for the bioanalysis of Deferiprone.
Experimental
Materials and Reagents
-
Deferiprone and this compound reference standards
-
HPLC-grade acetonitrile (B52724) and methanol
-
Formic acid, analytical grade
-
EDTA (Ethylenediaminetetraacetic acid)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-S or equivalent)
-
Analytical column: Synergi Fusion-RP 80A (or equivalent C18 column)
Sample Preparation
A simple protein precipitation method is employed for the extraction of Deferiprone and the internal standard from human plasma.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 50 µL aliquot of plasma, add 50 µL of the internal standard working solution (this compound in 50% methanol).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Method
UPLC Conditions
| Parameter | Value |
| Column | Synergi Fusion-RP 80A, 50 x 2.0 mm, 4 µm |
| Mobile Phase A | 0.2% Formic acid and 0.2 mM EDTA in water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.8 mL/min |
| Gradient | 60% B |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Run Time | 4 minutes |
MS/MS Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Deferiprone | 140.1 | 53.1 | 0.1 | 25 | 15 |
| This compound | 143.1 | 98.1 | 0.1 | 25 | 15 |
Note: The MRM transition for Deferiprone is based on published literature[1]. The MRM transition for this compound is inferred based on the expected mass shift and common fragmentation patterns.
Method Validation
The method was validated for linearity, accuracy, precision, recovery, and matrix effect. The validation results demonstrate that the assay is accurate, precise, and reliable for the quantification of Deferiprone in human plasma.
Linearity
The calibration curve was linear over the concentration range of 0.1 to 20 µg/mL.[1] The correlation coefficient (r²) was >0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LQC | 0.2 | 5.5 | 7.3 | 3.5 | 4.0 |
| MQC | 5.0 | 4.8 | 5.9 | -1.8 | -2.4 |
| HQC | 15.0 | 4.3 | 4.6 | 2.3 | 1.7 |
| Data adapted from a similar validated method. The original study used a different internal standard.[1] |
Recovery
The extraction recovery of Deferiprone was determined at three QC concentrations.
| QC Level | Concentration (µg/mL) | Mean Recovery (%) |
| LQC | 0.2 | 80.1 |
| MQC | 5.0 | 83.5 |
| HQC | 15.0 | 86.8 |
| Data adapted from a similar validated method.[1] |
Matrix Effect
The matrix effect was evaluated to assess the impact of plasma components on the ionization of the analyte and internal standard. The results indicated no significant matrix effect.
Workflow Diagrams
Caption: Experimental workflow from sample preparation to UPLC-MS/MS analysis.
References
Application Notes and Protocols for Deferiprone Analysis using Deferiprone-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantitative analysis of Deferiprone (B1670187) in human plasma using a deuterated internal standard, Deferiprone-d3. The primary sample preparation technique highlighted is protein precipitation, a rapid and effective method for plasma samples.
Introduction
Deferiprone is an orally active iron-chelating agent used in the treatment of transfusional iron overload, particularly in patients with thalassemia.[1][2] Accurate quantification of Deferiprone in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for mass spectrometry-based assays to correct for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[3] This document outlines a validated protein precipitation method for the extraction of Deferiprone and this compound from human plasma prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the key quantitative parameters from a validated LC-MS/MS method for Deferiprone analysis utilizing an internal standard. This method demonstrates high sensitivity, accuracy, and precision.
| Parameter | Value | Reference |
| Linear Range | 0.1 - 20 µg/mL | [4][5] |
| Limit of Detection (LOD) | 0.05 µg/mL | [4][5] |
| Recovery | 80.1 - 86.8% | [4][5] |
| Intraday Precision | 4.3 - 5.5% | [4][5] |
| Interday Precision | 4.6 - 7.3% | [4][5] |
| Sample Volume | 50 µL | [4][5] |
Experimental Workflow
The general workflow for the sample preparation and analysis of Deferiprone is depicted below.
Figure 1: General workflow for Deferiprone analysis.
Experimental Protocol: Protein Precipitation
This protocol details the steps for preparing human plasma samples for the analysis of Deferiprone using this compound as an internal standard.
Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
Deferiprone analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Formic acid
-
EDTA (Ethylenediaminetetraacetic acid)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Deferiprone in methanol.
-
Prepare a stock solution of this compound in methanol.
-
From the stock solutions, prepare working standard solutions of Deferiprone and a working solution of this compound by diluting with an appropriate solvent (e.g., 50:50 methanol:water).
-
-
Sample Preparation:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.[4][5]
-
Add a specific volume of the this compound working solution to each plasma sample to achieve the desired final concentration.
-
To precipitate the plasma proteins, add a volume of acetonitrile (typically 3 volumes relative to the plasma volume).[4][5][6]
-
Vortex mix the samples vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis Conditions
The following are typical LC-MS/MS conditions for the analysis of Deferiprone. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC):
-
Column: Synergi Fusion-RP 80A or equivalent C18 column.[4][5]
-
Mobile Phase: A mixture of methanol and 0.2% formic acid containing 0.2 mM EDTA (e.g., 60:40, v/v).[4][5]
-
Injection Volume: 10 µL (typical, can be optimized).
Tandem Mass Spectrometry (MS/MS):
Note: The exact m/z transition for this compound should be determined by direct infusion of the standard into the mass spectrometer.
Logical Relationship of Key Steps
The following diagram illustrates the logical flow and rationale behind the key steps in the sample preparation and analysis process.
Figure 2: Logical flow of the analytical method.
References
- 1. Deferiprone in the treatment of transfusion-dependent thalassemia: a review and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 6. ijprajournal.com [ijprajournal.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Deferiprone Using Deferiprone-d3
Introduction
Deferiprone is an orally active iron-chelating agent utilized in the management of transfusional iron overload, particularly in patients with thalassemia syndromes for whom standard chelation therapy is inadequate.[1][2][3] Therapeutic drug monitoring (TDM) of Deferiprone is crucial to optimize dosing, ensure efficacy, and minimize the risk of adverse effects, such as agranulocytosis and neutropenia.[4] The use of a stable isotope-labeled internal standard, such as Deferiprone-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for TDM. This approach provides high accuracy and precision by compensating for variability in sample preparation and matrix effects.
This compound, a deuterated analog of Deferiprone, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This document provides detailed protocols and application notes for the quantitative analysis of Deferiprone in human plasma using this compound as an internal standard.
Pharmacokinetics of Deferiprone
A summary of the key pharmacokinetic parameters of Deferiprone is presented in the table below.
| Parameter | Value | Reference |
| Absorption | Rapid, with maximum plasma concentrations occurring 1-2 hours post-administration. | |
| Volume of Distribution | 1.6 L/kg in thalassemia patients. | |
| Protein Binding | Less than 10%. | |
| Metabolism | Primarily metabolized by UGT1A6 to an inactive 3-O-glucuronide metabolite. | |
| Elimination Half-Life | Approximately 1.9 to 2 hours. | |
| Excretion | 75% to 90% of the dose is excreted in the urine, mainly as the glucuronide metabolite. |
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The LC-MS/MS method described here is designed for the sensitive and specific quantification of Deferiprone in human plasma.
Experimental Workflow
The general workflow for the therapeutic drug monitoring of Deferiprone using this compound as an internal standard is depicted below.
Protocol 1: Sample Preparation
-
Sample Collection: Collect whole blood samples from patients into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (in a solvent like methanol) to each plasma sample to achieve a final concentration within the linear range of the assay.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724) (typically in a 3:1 ratio of solvent to plasma).
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following table outlines the typical parameters for the LC-MS/MS analysis of Deferiprone.
| Parameter | Recommended Conditions | Reference |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | |
| Column | C18 reverse-phase column (e.g., Synergi Fusion-RP 80A) | |
| Mobile Phase | A mixture of methanol (B129727) and an aqueous solution containing a small percentage of formic acid (e.g., 0.2%) and EDTA (e.g., 0.2 mM). A typical ratio is 60:40 (v/v) methanol to aqueous phase. | |
| Flow Rate | 0.8 mL/min | |
| Column Temperature | 30 °C | |
| Injection Volume | 5-10 µL | |
| MS System | Triple quadrupole mass spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following MRM transitions should be monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Deferiprone | 140.1 | 53.1 | |
| This compound (Internal Standard) | 143.1 | 98.1 |
Method Validation
A summary of typical method validation parameters for the quantification of Deferiprone using a deuterated internal standard is provided below.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 20 µg/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Limit of Detection (LOD) | 0.05 µg/mL | |
| Intra-day Precision (%CV) | 4.3 - 5.5% | |
| Inter-day Precision (%CV) | 4.6 - 7.3% | |
| Recovery | 80.1 - 86.8% |
Metabolism of Deferiprone
Deferiprone is primarily metabolized in the liver via glucuronidation, a phase II metabolic reaction. The enzyme UDP-glucuronosyltransferase 1A6 (UGT1A6) is responsible for conjugating Deferiprone with glucuronic acid to form the 3-O-glucuronide metabolite. This metabolite is inactive and does not possess iron-chelating properties. It is then readily excreted in the urine.
Conclusion
The use of this compound as an internal standard for the LC-MS/MS-based therapeutic drug monitoring of Deferiprone offers a robust, sensitive, and specific method for quantifying drug levels in patient plasma. This approach is essential for optimizing therapy, ensuring patient safety, and personalizing treatment regimens for individuals with transfusional iron overload. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers and clinicians involved in the TDM of Deferiprone.
References
Application Notes: Quantification of Deferiprone in Biological Samples Using Deferiprone-d3 as an Internal Standard
Introduction
Deferiprone (B1670187) is an oral iron chelator used in the treatment of iron overload disorders. Accurate quantification of Deferiprone in biological matrices such as plasma and urine is crucial for pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Deferiprone-d3, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample processing and instrument response. These application notes provide a detailed protocol for the spiking of this compound in biological samples for the accurate quantification of Deferiprone.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the analytical method for Deferiprone using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Deferiprone Transition | m/z 140.1 → 53.1[1] |
| This compound Transition | m/z 143.1 → 98.1[1] |
| Linear Range | 0.1 - 20 µg/mL[1] |
| Limit of Detection (LOD) | 0.05 µg/mL[1] |
Table 2: Method Validation Parameters
| Parameter | Value |
| Recovery | 80.1 - 86.8%[1] |
| Intraday Precision | 4.3 - 5.5%[1] |
| Interday Precision | 4.6 - 7.3%[1] |
| Sample Volume | 50 µL of human plasma[1] |
Experimental Protocols
This section details the step-by-step procedures for the preparation of solutions, spiking of biological samples, and subsequent sample processing for LC-MS/MS analysis.
Preparation of Stock and Working Solutions
1.1. Deferiprone Stock Solution (1 mg/mL):
-
Weigh 10 mg of Deferiprone reference standard.
-
Dissolve in 10 mL of methanol (B129727) to obtain a 1 mg/mL stock solution.
-
Store at 2-8°C.
1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):
-
Weigh 10 mg of this compound.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at 2-8°C.
1.3. Deferiprone Working Solutions for Calibration Curve and Quality Control (QC) Samples:
-
Perform serial dilutions of the Deferiprone stock solution with a 50:50 mixture of methanol and water to prepare working solutions at various concentrations. These working solutions will be used to spike blank biological matrix to create calibration standards and QC samples.
1.4. This compound Internal Standard (IS) Spiking Solution (1 µg/mL):
-
Dilute the this compound stock solution with acetonitrile (B52724) to a final concentration of 1 µg/mL. This solution will be used for protein precipitation and spiking of the internal standard.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank biological matrix (e.g., human plasma) with the appropriate Deferiprone working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, and 20 µg/mL).
-
Prepare QC samples in the same manner at low, medium, and high concentrations (e.g., 0.3, 8, and 16 µg/mL).
Sample Preparation: Protein Precipitation
This protocol is designed for a 50 µL plasma sample.[1]
-
Pipette 50 µL of the plasma sample (blank, calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.
-
Add 150 µL of the this compound IS spiking solution (1 µg/mL in acetonitrile). This results in a 3:1 ratio of precipitation solvent to sample.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the sample preparation and analysis workflow.
Caption: Workflow for Deferiprone quantification.
Logical Relationship of Method Components
The following diagram outlines the logical relationship between the different components of the analytical method.
Caption: Components of the bioanalytical method.
References
Application Note: High-Throughput Analysis of Deferiprone and Deferiprone-d3 in Human Plasma using LC-MS/MS
Introduction
Deferiprone (B1670187) is an oral iron chelator used in the treatment of transfusional iron overload. Therapeutic drug monitoring and pharmacokinetic studies of Deferiprone often require a robust and efficient analytical method for its quantification in biological matrices. This application note details a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Deferiprone and its deuterated internal standard, Deferiprone-d3, in human plasma. The described method is suitable for high-throughput analysis in clinical and research settings.
Chromatographic and Mass Spectrometric Conditions
A fast and accurate liquid chromatography/tandem mass spectrometric (LC-MS/MS) assay has been developed and validated for the determination of deferiprone in human plasma.[1][2] The chromatographic separation is achieved on a Synergi Fusion-RP 80A column.[1][2] Detection is performed using electrospray ionization in positive ion multiple reaction monitoring (MRM) mode.[1][2]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Synergi Fusion-RP 80A |
| Mobile Phase | Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)[1][2] |
| Flow Rate | 0.8 mL/min[1][2] |
| Column Temperature | 30 °C[1][2] |
| Injection Volume | Not specified, typically 5-20 µL |
| Total Run Time | 4 minutes[1][2] |
Table 2: Mass Spectrometry Parameters
| Parameter | Deferiprone | This compound (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2] | Electrospray Ionization (ESI), Positive[1][2] |
| Precursor Ion (m/z) | 140.1[1][2] | 143.1[1][2] |
| Product Ion (m/z) | 53.1[1][2] | 98.1[1][2] |
Experimental Protocol
This protocol outlines the procedure for the extraction and analysis of Deferiprone and this compound from human plasma.
1. Materials and Reagents
-
Deferiprone analytical standard
-
This compound analytical standard (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Human plasma (blank)
-
Ultrapure water
2. Standard and Internal Standard Stock Solution Preparation
-
Deferiprone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Deferiprone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Store stock solutions at -20°C.
3. Working Standard and Internal Standard Solution Preparation
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Deferiprone stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.
-
Working Internal Standard Solution: Dilute the this compound stock solution with the same solvent to a final concentration suitable for spiking into plasma samples.
4. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and calibration standards to room temperature.
-
To 50 µL of plasma, add the working internal standard solution.[1][2]
-
Vortex the mixture thoroughly.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters detailed in Table 1 and Table 2.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Create a sequence including calibration standards, quality control samples, and unknown samples.
-
Initiate the sequence to begin the analysis.
6. Data Analysis
-
Integrate the peak areas for Deferiprone and this compound.
-
Calculate the peak area ratio of Deferiprone to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Deferiprone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow Diagram
Caption: Workflow for Deferiprone and this compound analysis in plasma.
References
- 1. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Deferiprone-d3 Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the bioanalysis of Deferiprone (B1670187) using its stable isotope-labeled internal standard, Deferiprone-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Deferiprone bioanalysis?
A1: In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, matrix effects are the alteration of the ionization efficiency of Deferiprone by co-eluting, interfering compounds from the biological sample (e.g., plasma, urine).[1][2] These interferences can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the signal intensity of Deferiprone and its internal standard, this compound, potentially compromising the accuracy and precision of the quantitative results.[3]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is structurally and chemically almost identical to Deferiprone, it exhibits similar behavior during sample preparation and chromatographic separation.[4] Crucially, it is expected to experience the same degree of matrix-induced ion suppression or enhancement as the unlabeled drug. By adding a known concentration of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization effectively compensates for variability in sample processing and matrix effects, leading to more accurate and reliable data.[4]
Q3: What are the common sources of matrix effects in Deferiprone bioanalysis?
A3: Common sources of matrix effects in biological samples include:
-
Endogenous components: Phospholipids from cell membranes, salts, amino acids, and other metabolites can co-elute with Deferiprone and interfere with its ionization.[2]
-
Exogenous components: Anticoagulants used during blood collection (e.g., heparin, EDTA), dosing vehicles, and concomitant medications can also contribute to matrix effects.[2]
Q4: How can I qualitatively assess if my Deferiprone analysis is affected by matrix effects?
A4: The post-column infusion (PCI) technique is a valuable qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6][7] This involves infusing a constant flow of a Deferiprone solution into the mass spectrometer while injecting a blank, extracted matrix sample. Any deviation from the stable baseline signal of Deferiprone indicates the presence of interfering components at that retention time.[2]
Q5: How can I quantitatively measure the extent of matrix effects?
A5: The post-extraction spike method is the standard approach for the quantitative assessment of matrix effects.[2][8] This involves comparing the peak area of Deferiprone and this compound spiked into an extracted blank matrix with the peak area of the analytes in a neat solution (e.g., mobile phase). The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Significant Ion Suppression or Enhancement Observed for Deferiprone and this compound | Co-eluting matrix components are interfering with the ionization process.[9] | 1. Optimize Sample Preparation: Improve the removal of interfering substances. Consider switching from protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10] 2. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or use a different column chemistry to achieve better separation of Deferiprone from the interfering peaks.[10] 3. Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components. |
| Poor Precision and Accuracy in Quality Control (QC) Samples | Inconsistent matrix effects between different samples or matrix lots. | 1. Evaluate Different Matrix Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of this compound is the most effective way to compensate for variable matrix effects as it co-elutes and experiences the same ionization effects as Deferiprone.[4] |
| This compound Does Not Adequately Compensate for Matrix Effects | The analyte and internal standard are not co-eluting perfectly, leading to differential matrix effects. This can be due to the "isotope effect" where deuteration slightly alters the retention time. | 1. Confirm Co-elution: Carefully examine the chromatograms to ensure that the peak apexes of Deferiprone and this compound are as close as possible. 2. Adjust Chromatography: Minor modifications to the mobile phase or gradient may be necessary to improve co-elution. |
| High Signal Variability at the Beginning or End of the Chromatographic Run | Early eluting polar interferences or late eluting lipophilic compounds (like phospholipids) are causing ion suppression. | 1. Divert the Flow: Use a divert valve to send the highly contaminated early and late portions of the eluent to waste, only allowing the flow containing the analytes of interest to enter the mass spectrometer. 2. Optimize Gradient: Ensure the gradient is sufficient to elute all components from the column to prevent carryover. |
Data Presentation
Table 1: Example Data for Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency for Deferiprone
| Parameter | Formula | Low QC (e.g., 0.3 µg/mL) | High QC (e.g., 15 µg/mL) | Acceptance Criteria |
| Matrix Factor (MF) | MF = (Peak Area in Matrix) / (Peak Area in Neat Solution) | 0.92 | 0.95 | Close to 1 (e.g., 0.85-1.15) |
| IS-Normalized MF | IS-Normalized MF = (MF of Deferiprone) / (MF of this compound) | 1.01 | 1.02 | Close to 1; CV ≤ 15% |
| Recovery (RE) | RE = (Peak Area in Pre-extraction Spike) / (Peak Area in Post-extraction Spike) x 100% | 82.5% | 85.1% | Consistent and precise |
| Process Efficiency (PE) | PE = (Peak Area in Pre-extraction Spike) / (Peak Area in Neat Solution) x 100% | 75.9% | 80.8% | Consistent and precise |
Note: The values presented are for illustrative purposes and may vary depending on the specific analytical method and laboratory conditions.
Table 2: LC-MS/MS Parameters for Deferiprone Analysis
| Parameter | Condition |
| LC Column | Synergi Fusion-RP 80A[11] |
| Mobile Phase | Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)[11] |
| Flow Rate | 0.8 mL/min[11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |
| MRM Transition (Deferiprone) | m/z 140.1 → 53.1[11] |
| MRM Transition (Internal Standard) | m/z 143.1 → 98.1[11] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion (PCI)
-
Prepare a Deferiprone Infusion Solution: Prepare a solution of Deferiprone in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
Set up the Infusion System: Use a syringe pump to deliver the Deferiprone solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the mass spectrometer's ion source.[5]
-
Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for the Deferiprone MRM transition is observed.
-
Inject Blank Matrix Extract: Inject a prepared blank matrix sample that has undergone the complete sample preparation procedure.
-
Analyze the Chromatogram: Monitor the Deferiprone MRM transition. Any significant and reproducible dip in the baseline signal indicates a region of ion suppression, while a peak indicates ion enhancement. Compare the retention time of these regions with the retention time of Deferiprone in a standard injection to assess the potential for matrix effects.[5]
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
-
Prepare Three Sets of Samples at low and high QC concentrations:
-
Set 1 (Neat Solution): Spike Deferiprone and this compound into the final reconstitution solvent.
-
Set 2 (Post-extraction Spike): Process blank biological matrix through the entire sample preparation procedure. Spike Deferiprone and this compound into the final, extracted matrix.
-
Set 3 (Pre-extraction Spike): Spike Deferiprone and this compound into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject the prepared samples from all three sets into the LC-MS/MS system and record the peak areas for both Deferiprone and this compound.
-
Calculate Parameters: Use the formulas in Table 1 to calculate the Matrix Factor (MF), IS-Normalized MF, Recovery (RE), and Process Efficiency (PE). The IS-normalized MF should be close to 1, and the coefficient of variation (%CV) across different matrix lots should be ≤15%.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Deferiprone-d3 in Human Plasma
Welcome to the technical support center for the bioanalysis of Deferiprone-d3 in human plasma. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on mitigating ion suppression in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing this compound in human plasma using LC-MS/MS?
Ion suppression in LC-MS/MS analysis of human plasma is a significant challenge that can lead to reduced sensitivity, accuracy, and reproducibility.[1][2] The primary causes of ion suppression for this compound are matrix effects originating from endogenous components in the plasma.[1] These interfering substances can co-elute with the analyte and its internal standard, competing for ionization in the mass spectrometer's source.[2][3]
Key sources of ion suppression in plasma samples include:
-
Phospholipids (B1166683): These are major components of cell membranes and are notorious for causing ion suppression.[4] They often co-extract with the analyte during sample preparation and can elute across a wide chromatographic range.
-
Salts and Polar Molecules: High concentrations of salts and other polar molecules can alter the droplet properties in the electrospray ionization (ESI) source, hindering the efficient ionization of the target analyte.[4][5]
-
Proteins and Peptides: Although most proteins are removed during sample preparation, residual proteins and peptides can still be present and contribute to ion suppression.[2][4]
Q2: How can I minimize ion suppression during sample preparation for this compound analysis?
Effective sample preparation is the most critical step in overcoming ion suppression.[1][6] The goal is to remove as many matrix components as possible while efficiently recovering the analyte. Several techniques can be employed:
-
Protein Precipitation (PPT): This is a common and straightforward method for removing the bulk of proteins from plasma samples.[1][7][8] Acetonitrile (B52724) is frequently used as the precipitation solvent.[7][8][9] While effective for protein removal, PPT may not adequately remove phospholipids and other small molecules, which can still cause ion suppression.[2][10]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering components in the aqueous phase.[1][6] The choice of solvent is critical for optimal recovery of this compound.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering compounds and concentrating the analyte.[1][6][11] It offers a more selective cleanup than PPT or LLE. Different SPE sorbents can be used to target the removal of specific matrix components like phospholipids.
Q3: What role does chromatography play in mitigating ion suppression?
Chromatographic separation is a powerful tool for reducing ion suppression by separating this compound and its internal standard from co-eluting matrix components.[6][10][11] Optimizing the following chromatographic parameters is crucial:
-
Column Chemistry: Utilizing a suitable reversed-phase column, such as a C18, can effectively separate the relatively polar Deferiprone (B1670187) from highly nonpolar interferences like phospholipids.[8]
-
Mobile Phase Composition: The choice of organic solvent (e.g., methanol, acetonitrile) and aqueous modifier (e.g., formic acid, ammonium (B1175870) formate) can significantly impact separation selectivity.[7][11] The addition of a chelating agent like EDTA to the mobile phase can be beneficial for iron-chelating drugs like Deferiprone to prevent the formation of metal complexes that can affect peak shape and recovery.[12][13]
-
Gradient Elution: A well-designed gradient elution program can help to separate the analyte from early-eluting salts and late-eluting phospholipids.[14]
Q4: Can the internal standard, this compound, compensate for ion suppression?
Yes, a stable isotope-labeled internal standard like this compound is the preferred choice for LC-MS/MS bioanalysis because it co-elutes with the analyte and experiences similar ion suppression effects.[7][9] By calculating the peak area ratio of the analyte to the internal standard, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification. However, it is important to ensure that the internal standard is added early in the sample preparation process to account for variability in both extraction recovery and matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low signal intensity for this compound | Significant ion suppression from co-eluting matrix components.[3][11] | 1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like SPE or LLE to obtain cleaner extracts.[1][6] 2. Optimize Chromatography: Adjust the gradient profile to better separate the analyte from the suppression zone. Consider a different column chemistry.[10] 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[10] |
| Poor reproducibility of results | Inconsistent ion suppression across different samples or batches.[5] | 1. Ensure Consistent Sample Preparation: Standardize all sample preparation steps to minimize variability.[4] 2. Use a Stable Isotope-Labeled Internal Standard: this compound is ideal for compensating for variable matrix effects.[7][9] 3. Evaluate Matrix Effects: Perform post-column infusion experiments to identify regions of significant ion suppression in your chromatogram.[2][10] |
| Peak tailing or splitting for Deferiprone | Interaction with metal ions in the LC system or sample matrix.[12] | 1. Add a Chelating Agent: Incorporate a small amount of EDTA into the mobile phase (e.g., 0.04 mM - 0.2 mM) to prevent the formation of metal complexes.[7][13] 2. Passivate the LC System: Flush the system with a chelating agent solution to remove metal contaminants. |
| Drifting retention times | Changes in chromatographic conditions or column degradation.[11] | 1. Equilibrate the Column Properly: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants and extend its lifetime. 3. Monitor System Pressure: Abrupt changes in pressure can indicate a blockage or leak. |
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for Deferiprone Analysis in Human Plasma
| Parameter | Method 1 |
| Analyte | Deferiprone |
| Internal Standard | Not specified in detail, but a structural analog or stable isotope is implied. |
| Sample Volume | 50 µL |
| Sample Preparation | Protein precipitation with acetonitrile[7][9] |
| LC Column | Synergi Fusion-RP 80A[7][9] |
| Mobile Phase | Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)[7][9] |
| Flow Rate | 0.8 mL/min[7][9] |
| Ionization Mode | ESI Positive[7][9] |
| MRM Transition (Deferiprone) | m/z 140.1 → 53.1[7][9] |
| Linear Range | 0.1 to 20 µg/mL[7][9] |
| Recovery | 80.1 - 86.8%[7][9] |
| Intraday Precision | 4.3 - 5.5%[7][9] |
| Interday Precision | 4.6 - 7.3%[7][9] |
Experimental Protocols
Protocol 1: Protein Precipitation for Deferiprone Analysis in Human Plasma
This protocol is based on a validated method for the determination of Deferiprone in human plasma.[7][9]
-
Sample Aliquoting: Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the working solution of the internal standard (this compound) to the plasma sample.
-
Protein Precipitation: Add a specific volume of cold acetonitrile (typically a 3:1 or 4:1 ratio of acetonitrile to plasma) to the tube to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture thoroughly for approximately 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase to enhance sensitivity.
-
Injection: Inject the prepared sample into the LC-MS/MS system.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 7. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. researchgate.net [researchgate.net]
- 13. A simple LC-MS/MS method for determination of deferasirox in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A method to measure deferasirox in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape of Deferiprone-d3 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the HPLC analysis of Deferiprone-d3.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: Peak tailing for this compound, a weakly basic compound, in reversed-phase HPLC is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[1][2][3] These interactions can be minimized by adjusting the mobile phase pH.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical factor in achieving a good peak shape for ionizable compounds like this compound.[1][4] Deferiprone has a pKa of approximately 3.7.[5] Operating the mobile phase at a pH close to the pKa can lead to the co-existence of ionized and non-ionized forms of the analyte, resulting in peak broadening or splitting.[1] To ensure a consistent ionization state and minimize peak tailing from silanol interactions, it is recommended to maintain the mobile phase pH at least 2 units away from the analyte's pKa. For this compound, a mobile phase pH of around 2.5-3.0 is often effective.[3][6]
Q3: Can column choice influence the peak shape of this compound?
A3: Yes, the choice of HPLC column is crucial. Using a modern, high-purity silica (B1680970) column with end-capping can significantly reduce the number of accessible silanol groups, thereby minimizing peak tailing.[1][7] For basic compounds like this compound, columns with a polar-embedded phase can also provide improved peak shape.[1]
Q4: My this compound peak is broad. What are the potential causes?
A4: Peak broadening can stem from several factors:
-
Column Deterioration: Loss of stationary phase or creation of voids in the column packing.[8]
-
High Injection Volume or Sample Overload: Injecting too large a volume or too concentrated a sample can lead to band broadening.[4][9][10]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector and the detector can cause peak dispersion.[1][8]
-
Mobile Phase Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4]
-
Temperature Effects: Temperature gradients within the column can lead to broader peaks.[10]
Q5: I am observing peak fronting for this compound. What should I investigate?
A5: Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: Injecting too much sample can saturate the column inlet.[3][9]
-
Injection Solvent Effects: Using an injection solvent that is too strong or has a very different composition from the mobile phase.[9]
-
Column Collapse: A severe loss of packing material at the head of the column.[11]
Troubleshooting Guide
Systematic Approach to Poor Peak Shape
When encountering poor peak shape for this compound, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the root cause of the issue.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 5. Deferiprone | C7H9NO2 | CID 2972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. mastelf.com [mastelf.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing LC-MS/MS Sensitivity for Deferiprone-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the LC-MS/MS sensitivity for the analysis of Deferiprone (B1670187) and its deuterated internal standard, Deferiprone-d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for monitoring Deferiprone and this compound?
A1: For optimal sensitivity and specificity in positive ion electrospray ionization (ESI) mode, the following Multiple Reaction Monitoring (MRM) transitions are recommended:
-
Deferiprone: The protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 140.1. A common and robust product ion for quantification is m/z 53.1.[1]
-
This compound (Internal Standard): The protonated molecule [M+H]⁺ has an m/z of 143.1. A commonly used product ion for this internal standard is m/z 98.1.[1]
Q2: What is a typical sample preparation method for plasma samples containing Deferiprone?
A2: A straightforward and effective method for preparing plasma samples is protein precipitation with acetonitrile (B52724).[1] This method is quick and removes a significant portion of proteinaceous matrix components that can interfere with the analysis. A detailed protocol is provided in the "Experimental Protocols" section.
Q3: What are the key considerations for chromatographic separation of Deferiprone?
A3: Deferiprone is a relatively polar compound. A reversed-phase C18 column can be used effectively. To enhance retention and improve peak shape, it is beneficial to use a mobile phase with an acidic modifier, such as formic acid. The inclusion of a chelating agent like EDTA in the mobile phase can also be advantageous to prevent interaction with any metal ions in the LC system, which could otherwise lead to poor peak shape.[1]
Q4: How can I assess the stability of Deferiprone in my samples?
A4: Analyte stability should be evaluated during method development.[2] This involves conducting freeze-thaw stability, short-term benchtop stability, and long-term storage stability studies. Analyze quality control (QC) samples at different concentrations after subjecting them to these conditions and compare the results to freshly prepared samples.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Deferiprone and this compound, with a focus on improving sensitivity.
Problem 1: Low or No Signal for Deferiprone and/or this compound
| Possible Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | - Verify that the correct MRM transitions (m/z 140.1 → 53.1 for Deferiprone and m/z 143.1 → 98.1 for this compound) are entered in the acquisition method.[1] - Ensure the mass spectrometer is properly calibrated. - Optimize source parameters such as capillary voltage, source temperature, and gas flows for Deferiprone. |
| Improper Sample Preparation | - Confirm that the internal standard (this compound) was added to all samples, calibrators, and QCs. - Ensure complete protein precipitation by using a sufficient volume of cold acetonitrile and vortexing thoroughly. - Check for analyte loss during solvent evaporation steps (if any). |
| LC System Issues | - Check for leaks in the LC system. - Ensure the mobile phase composition is correct and freshly prepared. - Verify that the column is installed correctly and has not exceeded its lifetime. |
| Analyte Instability | - Prepare fresh stock solutions and working standards to rule out degradation. - Investigate the stability of Deferiprone under your specific sample handling and storage conditions.[2] |
Problem 2: High Signal Variability or Poor Reproducibility
| Possible Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement (Matrix Effects) | - Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression. - Improve Sample Cleanup: Consider solid-phase extraction (SPE) for cleaner samples if protein precipitation is insufficient. - Modify Chromatography: Adjust the gradient to separate Deferiprone from the ion-suppressing regions of the chromatogram. - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Inconsistent Sample Preparation | - Ensure consistent and accurate pipetting of the internal standard and sample volumes. - Standardize vortexing and centrifugation times and speeds. |
| Autosampler Issues | - Check for air bubbles in the syringe and sample loop. - Verify the injection volume accuracy. |
| Internal Standard Signal Fluctuation | - If the this compound signal is erratic while the analyte signal is stable, it could indicate issues with the internal standard spiking solution or its stability. |
Data Presentation
Table 1: Recommended LC-MS/MS Parameters for Deferiprone and this compound Analysis
| Parameter | Deferiprone | This compound (Internal Standard) |
| Precursor Ion (m/z) | 140.1 | 143.1 |
| Product Ion (m/z) | 53.1 | 98.1 |
| Ionization Mode | ESI Positive | ESI Positive |
Data compiled from a published LC-MS/MS method.[1]
Table 2: Performance Characteristics of a Validated Deferiprone LC-MS/MS Assay
| Parameter | Result |
| Linear Range | 0.1 to 20 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Recovery | 80.1 - 86.8% |
| Intraday Precision (%CV) | 4.3 - 5.5% |
| Interday Precision (%CV) | 4.6 - 7.3% |
These values are provided as an example from a validated method and may vary depending on the specific instrumentation and experimental conditions.[1]
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Label microcentrifuge tubes for each sample, calibrator, and quality control.
-
To 50 µL of plasma, add the working solution of this compound internal standard.
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure the residue is fully dissolved.
-
Centrifuge briefly before placing the samples in the autosampler for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the LC-MS/MS analysis of Deferiprone in plasma.
Caption: A logical troubleshooting guide for addressing low sensitivity in this compound analysis.
References
Deferiprone-d3 Stability in Processed Samples: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deferiprone-d3. The following information addresses common stability issues that may be encountered during the handling and storage of processed biological samples.
Frequently Asked Questions (FAQs)
Q1: My this compound internal standard signal is showing variability across my sample batch. What could be the cause?
A1: Signal variability in your this compound internal standard can stem from several factors related to sample processing and storage. Inconsistent sample extraction, fluctuations in storage temperature, or prolonged exposure to room temperature before analysis can all contribute to degradation. It is also crucial to ensure that the stock solution of the internal standard is stable and has been stored correctly.
Q2: What are the known degradation pathways for Deferiprone, and could they affect my this compound samples?
A2: The primary metabolic pathway for Deferiprone in the body is glucuronidation, where the 3-hydroxy group is conjugated with glucuronic acid by the enzyme UGT1A6.[1][2] While this is a metabolic process in vivo, the stability of Deferiprone and its deuterated analog in processed samples is generally robust under typical laboratory conditions. Forced degradation studies on Deferiprone have shown it to be stable under acidic, alkaline, oxidative, thermal, and photolytic stress, suggesting a low likelihood of significant chemical degradation in processed samples if handled correctly.[3]
Q3: Are there any specific sample handling steps I should be aware of to ensure the stability of this compound?
A3: Yes, proper sample handling is critical. After collection, biological samples (plasma, urine) should be processed promptly. If analysis is not immediate, samples should be stored at or below -20°C. Avoid repeated freeze-thaw cycles, as this can impact the integrity of the sample matrix and potentially the stability of the analyte. For short-term storage or during sample preparation, it is advisable to keep samples on ice or at refrigerated temperatures (2-8°C).
Q4: How long can I store my processed samples containing this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low this compound response in all samples | Degradation of the internal standard stock solution. | Prepare a fresh stock solution of this compound. Verify the purity and concentration of the new stock. |
| Improper storage of processed samples. | Review sample storage conditions. Ensure samples were consistently stored at the recommended temperature and minimize freeze-thaw cycles. | |
| Inconsistent this compound response across a batch | Variable time at room temperature during sample processing. | Standardize the sample processing workflow to ensure all samples are handled for a similar duration at room temperature. Keep samples on ice whenever possible. |
| Inconsistent extraction efficiency. | Optimize and validate the sample extraction procedure to ensure consistent recovery of the internal standard. | |
| Presence of unexpected peaks near the this compound peak | Potential for in-source fragmentation or presence of impurities. | Review mass spectrometry parameters. If impurities are suspected in the this compound standard, contact the supplier for a certificate of analysis. |
Quantitative Stability Data for Deferiprone in Human Plasma
The following data for the non-deuterated parent compound, Deferiprone, can be used as a guideline for the stability of this compound in processed human plasma samples. It is important to note that while the stability of deuterated internal standards is generally expected to be similar to their non-deuterated counterparts, it is recommended to perform an in-house stability assessment for this compound in the specific matrix being used.
| Storage Condition | Duration | Stability | Reference |
| Refrigerated (4°C) | 72 hours | Stable | [4] |
| Refrigerated (4°C) | 252 days | Stable | [2] |
| Frozen (-20°C) | 3 freeze-thaw cycles | Stable | [2] |
Experimental Protocols
Protocol for Short-Term Stability Assessment of this compound in Processed Plasma
-
Sample Preparation: Spike a known concentration of this compound into pooled, blank human plasma. Process the samples using your established extraction method.
-
Storage: Store the processed samples at room temperature (e.g., 20-25°C) and at refrigerated temperature (4°C).
-
Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 4, 8, 12, and 24 hours).
-
Analysis: Quantify the concentration of this compound at each time point using a validated analytical method (e.g., LC-MS/MS).
-
Evaluation: Compare the mean concentration at each time point to the T=0 concentration. A deviation of less than 15% is typically considered stable.
Protocol for Freeze-Thaw Stability Assessment of this compound in Plasma
-
Sample Preparation: Spike a known concentration of this compound into pooled, blank human plasma. Aliquot into multiple tubes.
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze all aliquots at -20°C or -80°C for at least 24 hours. Thaw one set of aliquots completely at room temperature and analyze.
-
Cycle 2: Re-freeze the remaining thawed aliquots for at least 12 hours. Thaw a second set of aliquots and analyze.
-
Cycle 3: Repeat the freeze-thaw process for a third cycle.
-
-
Analysis: Quantify the concentration of this compound after each freeze-thaw cycle.
-
Evaluation: Compare the mean concentration after each cycle to the concentration before the first freeze cycle. A deviation of less than 15% is typically considered stable.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: In vivo metabolism of Deferiprone.
References
How to address carryover of Deferiprone-d3 in autosampler
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the carryover of Deferiprone-d3 in autosamplers during LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to carryover?
A1: this compound is the deuterated form of Deferiprone (B1670187), an iron-chelating agent.[1][2] Its ability to chelate metals, particularly iron, can contribute to carryover. The molecule can interact with metallic components of the LC system, such as the autosampler needle, valve, and tubing, leading to its persistence and subsequent elution in blank or subsequent sample injections.[3][4] Additionally, its polar nature can lead to adsorption onto surfaces within the flow path.
Q2: What are the common sources of autosampler carryover for this compound?
A2: Carryover of this compound in an autosampler can originate from several sources:[5]
-
Adsorption: The molecule can adsorb onto the surfaces of the sample needle (both inside and outside), injection valve rotor seals, and sample loop.
-
Contaminated Wash Solvents: The solvents used to wash the needle and injection port may become contaminated or may not be effective at removing all traces of this compound.
-
Worn or Damaged Components: Scratches or worn areas on the injection valve rotor seal or needle seat can trap small amounts of the sample.
-
Inadequate Wash Method: The volume, composition, and duration of the wash cycle may be insufficient to completely remove the analyte.
-
Sample Diluent Effects: The composition of the solvent in which this compound is dissolved can influence its interaction with the autosampler surfaces.
Q3: What is a typical acceptable level of carryover in a bioanalytical method?
A3: While the goal is to have zero carryover, a common acceptance criterion in the pharmaceutical industry is that the response of the analyte in a blank injection immediately following a high-concentration sample should be less than 0.1% of the response of the high-concentration sample. For endogenous compounds, this limit is often set to be less than 20% of the response at the lower limit of quantification (LLOQ).
Troubleshooting Guides
Issue: I am observing significant carryover of this compound in my blank injections.
This troubleshooting guide provides a systematic approach to identifying and mitigating the source of this compound carryover.
Step 1: Confirm the Carryover and Rule Out Contamination
Procedure:
-
Inject a high-concentration this compound standard.
-
Inject a series of at least three blank samples (the same solvent used to dissolve the standard).
-
Analyze the chromatograms.
Interpretation:
-
True Carryover: The peak corresponding to this compound is observed in the first blank and decreases in subsequent blank injections.
-
Contamination: A consistent peak for this compound is observed in all blank injections, suggesting contamination of the blank solvent, mobile phase, or a system component.
Step 2: Optimize the Autosampler Wash Method
A robust wash method is crucial for minimizing carryover. The ideal wash solvent should effectively solubilize this compound and be strong enough to remove it from all surfaces.
Recommendations:
-
Wash Solvent Composition: this compound is soluble in methanol (B129727) and water. Experiment with different compositions of your mobile phase organic and aqueous solvents. A common starting point is a mixture similar to the strongest mobile phase composition used in your gradient.
-
Acidic/Basic Modifiers: Adding a small amount of acid (e.g., 0.1% formic acid) or base (e.g., 0.1% ammonium (B1175870) hydroxide) to the wash solvent can help to disrupt interactions between this compound and the autosampler surfaces.
-
Chelating Agent Additives: Since this compound is a metal chelator, carryover may be exacerbated by interactions with metal ions in the sample or on the surface of the LC system. Consider adding a small concentration (e.g., 0.1-1 mM) of a strong chelating agent like EDTA to the wash solvent to help remove residual this compound and interfering metal ions.
-
Wash Volume and Duration: Increase the volume of the wash solvent and the duration of the wash cycle. Many modern autosamplers allow for pre- and post-injection washing, which can be more effective.
Step 3: Investigate Hardware Components
If optimizing the wash method does not resolve the issue, inspect the following hardware components for wear and tear:
-
Injection Valve Rotor Seal: A worn or scratched rotor seal is a common source of carryover.
-
Sample Needle and Seat: Inspect the needle for any bends or scratches and the needle seat for signs of wear.
-
Tubing and Fittings: Ensure all connections are secure and free of leaks or dead volumes.
Experimental Protocol: Wash Method Optimization Study
This protocol outlines a systematic experiment to determine the optimal wash solvent for minimizing this compound carryover.
Objective: To identify the most effective wash solvent composition for reducing this compound carryover to an acceptable level.
Methodology:
-
Prepare a High-Concentration Standard: Prepare a solution of this compound at the upper limit of quantification (ULOQ) or a similarly high concentration that is representative of the samples being analyzed.
-
Prepare Blank Samples: Use the same diluent as the high-concentration standard.
-
Prepare Wash Solvents: Prepare a series of wash solvents with varying compositions as outlined in the table below.
-
Injection Sequence: For each wash solvent to be tested, run the following injection sequence:
-
Blank 1 (to establish baseline)
-
High-Concentration Standard
-
Blank 2 (to measure carryover)
-
Blank 3
-
Blank 4
-
-
Data Analysis: Calculate the percent carryover for each wash solvent using the following formula:
% Carryover = (Peak Area in Blank 2 / Peak Area in High-Concentration Standard) x 100
Data Presentation: Wash Solvent Optimization Results
| Wash Solvent Composition | % Carryover | Observations |
| 50:50 Methanol:Water | ||
| 90:10 Methanol:Water | ||
| 50:50 Acetonitrile:Water | ||
| 90:10 Acetonitrile:Water | ||
| 50:50 Methanol:Water + 0.1% Formic Acid | ||
| 50:50 Methanol:Water + 0.1% Ammonium Hydroxide | ||
| 50:50 Methanol:Water + 0.1 mM EDTA |
Visualizations
Troubleshooting Workflow for this compound Carryover
Caption: A flowchart for troubleshooting this compound carryover.
Experimental Workflow for Wash Method Optimization
Caption: Workflow for optimizing the autosampler wash method.
References
- 1. waters.com [waters.com]
- 2. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Purge metals from HPLC system using EDTA - How To [mtc-usa.com]
- 5. lcms.cz [lcms.cz]
Reducing variability in Deferiprone quantification using Deferiprone-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in Deferiprone quantification using its deuterated internal standard, Deferiprone-d3.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for Deferiprone quantification?
A1: this compound is the ideal internal standard for the quantification of Deferiprone. As a stable isotope-labeled version of the analyte, it shares very similar physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. This similarity allows it to effectively compensate for variations that may occur during sample preparation and analysis, such as sample loss or matrix effects, leading to more accurate and precise results.
Q2: What is the primary mechanism by which this compound reduces variability?
A2: this compound reduces variability by acting as a reliable reference point. During analysis, any procedural inconsistencies that affect the analyte (Deferiprone) will likely affect the internal standard (this compound) to the same extent. By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, resulting in a more consistent and reproducible quantification.
Q3: We are observing significant variability in our results between different sample batches. What could be the cause?
A3: Inter-batch variability can stem from several sources. Inconsistent sample preparation, such as variations in protein precipitation efficiency or pipetting errors, is a common cause. Matrix effects, where components in the biological sample interfere with the ionization of the analyte and internal standard, can also differ between batches. Ensuring the consistent and accurate addition of this compound at the earliest stage of sample preparation is crucial for mitigating these issues. Additionally, verifying the stability of processed samples is important if they are not analyzed immediately.
Q4: Our calibration curve for Deferiprone has a low correlation coefficient (r² < 0.99). How can we improve this?
A4: A low correlation coefficient in your calibration curve suggests issues with linearity. Here are a few troubleshooting steps:
-
Re-prepare your calibration standards: Ensure accurate serial dilutions and proper storage of stock solutions to prevent degradation.
-
Evaluate your concentration range: The selected range might not be appropriate for the detector's linear response. Consider narrowing or shifting the concentration range.
-
Check for matrix effects: If using a biological matrix for your standards, endogenous interferences could be a problem. Consider using a surrogate matrix or charcoal-stripping the matrix.
-
Ensure consistent internal standard concentration: Verify that the same amount of this compound is added to each calibration standard.
Q5: We are experiencing low recovery of Deferiprone from our plasma samples. What are the potential reasons?
A5: Low recovery can be attributed to several factors during sample preparation:
-
Inefficient protein precipitation: Ensure the ratio of acetonitrile (B52724) to plasma is optimal for complete protein removal. A common method uses a 4:1 or 3:1 ratio of acetonitrile to plasma.
-
Analyte binding: Deferiprone may bind to proteins or other sample components. The addition of an acid, such as formic acid, during extraction can help disrupt these interactions.
-
Improper mixing or centrifugation: Ensure thorough vortexing to facilitate extraction and adequate centrifugation speed and time to achieve a clear supernatant.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Peak Area Ratios (Analyte/IS) | Inconsistent addition of internal standard. | Ensure precise and consistent pipetting of the this compound working solution into all samples, calibrators, and quality controls. |
| Incomplete protein precipitation. | Optimize the volume of acetonitrile used for precipitation. Ensure vigorous vortexing and adequate centrifugation. | |
| Sample instability. | Analyze samples as quickly as possible after preparation. If storage is necessary, validate the stability of Deferiprone and this compound under the chosen storage conditions (e.g., -80°C). | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Replace the analytical column with a new one of the same type. |
| Incompatible mobile phase pH. | Adjust the pH of the mobile phase. Deferiprone analysis often benefits from an acidic mobile phase containing formic acid. | |
| Sample solvent mismatch with mobile phase. | If possible, dissolve the final extracted sample in a solvent that is similar in composition to the initial mobile phase. | |
| Low Signal Intensity for Deferiprone and this compound | Ion suppression from matrix components. | Dilute the sample to reduce the concentration of interfering matrix components. Optimize the sample preparation method to better remove interferences (e.g., solid-phase extraction). |
| Suboptimal mass spectrometer settings. | Tune the mass spectrometer for Deferiprone and this compound to ensure optimal precursor and product ion selection and collision energies. | |
| This compound Signal is Stable, but Deferiprone Signal is Variable | Deferiprone-specific degradation. | Investigate the stability of Deferiprone in the specific biological matrix and under the processing and storage conditions. Consider the impact of light or temperature. |
| Interference at the Deferiprone mass transition. | Check for co-eluting compounds that may have the same mass transition as Deferiprone. Adjusting the chromatography may be necessary to separate the interference. |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is based on a common protein precipitation method.
-
Label microcentrifuge tubes for each calibrator, quality control, and unknown sample.
-
To 50 µL of plasma in a labeled tube, add 10 µL of this compound working solution (internal standard).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot into the LC-MS/MS system.
Preparation of Calibration Curve Standards
-
Prepare a stock solution of Deferiprone in a suitable solvent (e.g., methanol).
-
Perform serial dilutions of the stock solution to prepare working standards at various concentrations.
-
Prepare calibration curve samples by spiking the appropriate amount of each working standard into blank plasma.
-
Process the calibration curve samples using the same sample preparation protocol as the unknown samples. A typical linear range is 0.1 to 20 µg/mL.
LC-MS/MS Parameters
The following table summarizes typical LC-MS/MS parameters for the analysis of Deferiprone and this compound.
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., Synergi Fusion-RP) |
| Mobile Phase | Methanol and 0.2% formic acid in water (e.g., 60:40 v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5-20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Deferiprone: 140.1, this compound: 143.1 |
| Product Ion (m/z) | Deferiprone: 53.1, this compound: 98.1 |
Visualizations
Caption: Experimental workflow for Deferiprone quantification.
Caption: Troubleshooting decision tree for high variability.
Caption: How this compound reduces variability.
Technical Support Center: Deferiprone-d3 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Deferiprone-d3 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the iron-chelating agent Deferiprone.[1] It is the preferred internal standard (IS) for the quantitative analysis of Deferiprone in biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] SIL internal standards are considered the gold standard because they share nearly identical physicochemical properties with the analyte of interest.[2] This similarity ensures that the IS and the analyte behave in a comparable manner during sample preparation, chromatography, and ionization, which helps to compensate for variations in the analytical process.
Q2: What are the common causes of high variability in the this compound internal standard response?
High variability in the this compound internal standard response can originate from several sources, which can be broadly categorized as sample preparation issues, matrix effects, and instrument-related problems. A systematic investigation is crucial to identify the root cause.
Key Causes of Internal Standard Response Variability:
-
Sample Preparation:
-
Inconsistent pipetting or dilution errors when adding the IS solution.
-
Incomplete mixing of the IS with the sample matrix, leading to non-homogeneity.
-
Variability in the extraction recovery process.
-
Degradation of the analyte or IS during sample handling and processing.
-
-
Matrix Effects:
-
Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts).
-
Differential matrix effects where the analyte and IS are affected differently by the matrix components.
-
-
Instrument-Related Issues:
-
Inconsistent injection volumes.
-
Fluctuations in the mass spectrometer's performance (e.g., detector sensitivity drift).
-
Contamination of the LC system or mass spectrometer ion source.
-
Q3: How can I minimize matrix effects when using this compound?
Minimizing matrix effects is a critical step in developing a robust bioanalytical method. Several strategies can be employed:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components. Consider more rigorous extraction techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) instead of a simple protein precipitation.
-
Improve Chromatographic Separation: Modifying the LC method to better separate Deferiprone and this compound from matrix interferences can significantly reduce their impact on ionization.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also impact the sensitivity of the assay.
Q4: What are the acceptance criteria for internal standard response variability?
Regulatory bodies and industry best practices suggest monitoring the IS response. While there isn't a single universal criterion, a common approach is to investigate samples where the IS response is outside of a predetermined range (e.g., <50% and >150% of the mean IS response of the calibration standards and quality controls). It is important for each laboratory to establish its own standard operating procedures (SOPs) with clear acceptance limits for IS response variation.
Troubleshooting Guides
Guide 1: Investigating High Variability in this compound Response
This guide provides a step-by-step approach to troubleshooting inconsistent this compound internal standard signals.
Troubleshooting Steps for Inconsistent IS Response
| Category | Potential Cause | Recommended Solution |
| Sample Preparation | Inconsistent pipetting or dilution of IS. | Verify pipette calibration and ensure a consistent and validated procedure for adding the IS to all samples. |
| Incomplete mixing of IS with the sample. | Thoroughly vortex or mix samples after adding the IS to ensure a homogenous mixture. | |
| Variable extraction recovery. | Optimize the extraction procedure (e.g., LLE, SPE) to ensure consistent recovery for both Deferiprone and this compound. The IS should be added at the earliest stage of sample preparation. | |
| Matrix Effects | Ion suppression or enhancement. | Improve chromatographic separation to resolve the analyte and IS from interfering matrix components. Consider a more effective sample cleanup method. |
| Differential matrix effects. | Evaluate the matrix effect to confirm that the IS is adequately compensating for the analyte. If not, further method optimization is required. | |
| Instrumentation | Inconsistent injection volume. | Perform autosampler maintenance and check for air bubbles in the syringe. |
| LC system or MS source contamination. | Clean the ion source and injection port. Implement a column washing protocol. | |
| MS detector drift. | Monitor system suitability and perform instrument tuning and calibration as needed. |
A logical workflow for troubleshooting is presented in the following diagram:
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol outlines a standard procedure to quantitatively evaluate the impact of matrix effects on the ionization of Deferiprone using this compound as the internal standard.
Objective: To determine the presence and extent of ion suppression or enhancement.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least 6 different sources.
-
Deferiprone and this compound analytical standards.
-
Appropriate solvents for dissolution and mobile phase preparation.
-
LC-MS/MS system.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of Deferiprone and this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Extract blank biological matrix first. Then, spike the extracted matrix with the same concentration of Deferiprone and this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with Deferiprone and this compound before performing the extraction procedure. (This set is primarily for determining recovery but is prepared in the same experiment).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Deferiprone and this compound.
-
Calculate Matrix Effect (ME) and IS-Normalized ME:
-
Matrix Effect (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
IS-Normalized Matrix Effect: Calculate the ratio of the analyte peak area to the IS peak area for both Set A and Set B. Then, calculate the ratio of these ratios. A value close to 1.0 indicates that the IS is effectively compensating for the matrix effect.
-
Data Presentation:
Table for Matrix Effect Assessment
| Sample Set | Analyte (Deferiprone) Mean Peak Area | IS (this compound) Mean Peak Area | Analyte/IS Ratio |
| Set A (Neat) | Value A | Value IS_A | Ratio_A = Value A / Value IS_A |
| Set B (Post-Spike) | Value B | Value IS_B | Ratio_B = Value B / Value IS_B |
| Matrix Effect (Analyte) | (Value B / Value A) * 100% | ||
| Matrix Effect (IS) | (Value IS_B / Value IS_A) * 100% | ||
| IS-Normalized ME | Ratio_B / Ratio_A |
The following diagram illustrates the experimental workflow for assessing matrix effects.
References
Strategies to minimize matrix effects for Deferiprone-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deferiprone-d3 as an internal standard in bioanalytical methods. The focus is on minimizing matrix effects to ensure accurate and reliable quantification of Deferiprone.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Deferiprone, with a focus on mitigating matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape or splitting for Deferiprone and this compound | Co-elution of interfering matrix components. | 1. Optimize chromatographic separation: Adjust the mobile phase composition (e.g., pH, organic solvent ratio) or gradient profile to better separate the analytes from matrix interferences. 2. Improve sample cleanup: Switch to a more rigorous sample preparation method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a wider range of interferences.[1][2] |
| Inconsistent or low recovery of this compound | Inefficient extraction or significant ion suppression. | 1. Evaluate different sample preparation techniques: Compare the recovery and matrix effect of Protein Precipitation (PPT), LLE, and SPE. See Table 1 for a comparative overview. 2. Optimize extraction parameters: For LLE, test different organic solvents and pH conditions. For SPE, screen different sorbents and elution solvents. |
| High variability in analyte/internal standard response ratio across a batch | Differential matrix effects between samples. | 1. Use a stable isotope-labeled internal standard: this compound is the ideal choice as it co-elutes with Deferiprone and experiences similar matrix effects, providing effective normalization. 2. Implement a more effective sample cleanup method: Methods like mixed-mode SPE can provide cleaner extracts, reducing sample-to-sample variability in matrix composition.[1] |
| Signal suppression or enhancement observed | Co-eluting endogenous phospholipids (B1166683) or other matrix components affecting ionization efficiency. | 1. Modify chromatographic conditions: Adjust the gradient to separate Deferiprone and this compound from the phospholipid elution region.[1] 2. Employ phospholipid removal strategies: Use specialized SPE cartridges or plates designed for phospholipid depletion. 3. Change ionization source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects. |
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect the analysis of this compound?
Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[3] In the analysis of Deferiprone and its internal standard, this compound, matrix effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal). This can result in inaccurate quantification, poor precision, and unreliable data.
2. Why is this compound recommended as an internal standard?
A stable isotope-labeled internal standard, such as this compound, is the preferred choice in LC-MS/MS analysis. It is chemically identical to the analyte (Deferiprone) and therefore has the same chromatographic retention time and ionization response. This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects, allowing for accurate correction and reliable quantification.
3. Which sample preparation method is best for minimizing matrix effects for Deferiprone analysis?
The choice of sample preparation method depends on the required sensitivity and the complexity of the matrix. While Protein Precipitation (PPT) is a simple and fast technique, it is often the least effective at removing matrix components, particularly phospholipids. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts and lead to a greater reduction in matrix effects. A comparison of these methods is summarized in Table 1.
4. How can I assess the extent of matrix effects in my assay?
Matrix effects can be evaluated by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration. A significant difference in response indicates the presence of matrix effects.
5. Can I just dilute my sample to reduce matrix effects?
Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components. However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for samples with low Deferiprone concentrations.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Deferiprone Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Effect Reduction | Low | Moderate to High | High |
| Analyte Recovery | High | Variable (depends on solvent and analyte polarity) | High (with method optimization) |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per sample | Low | Low to Moderate | Moderate to High |
| Method Development Time | Short | Moderate | Long |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is based on a published method for the analysis of Deferiprone in human plasma.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 50 µL of this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a glass tube, add 50 µL of this compound internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide (B78521) solution and vortex briefly.
-
Add 600 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This is a general protocol using a mixed-mode cation exchange SPE cartridge, which can be effective for polar basic compounds like Deferiprone.
-
Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water.
-
Sample Pre-treatment: To 100 µL of plasma, add 50 µL of this compound internal standard and 200 µL of 2% phosphoric acid in water. Vortex to mix.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Validation & Comparative
Deferiprone Bioanalysis: A Comparative Guide to Methods Utilizing Deferiprone-d3 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Deferiprone (B1670187), with a focus on a method employing a stable isotope-labeled internal standard, Deferiprone-d3. The use of an appropriate internal standard is critical for achieving accurate and reliable results in quantitative bioanalysis by correcting for variability during sample processing and analysis. This document presents supporting experimental data from various studies to facilitate an objective comparison of different analytical approaches.
Methodology Comparison
The selection of an internal standard is a critical step in the development of a robust bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample extraction, derivatization, and chromatographic analysis. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" as its physicochemical properties are nearly identical to the analyte, ensuring the most accurate correction for potential matrix effects and procedural losses.
This guide compares three distinct bioanalytical approaches for Deferiprone quantification:
-
Method 1: LC-MS/MS with this compound Internal Standard: This method utilizes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with this compound as the internal standard.
-
Method 2: HPLC-UV with Caffeine (B1668208) Internal Standard: This method employs High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection and uses caffeine as the internal standard.
-
Method 3: RP-HPLC with No Internal Standard: This approach uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection without the use of an internal standard.
Quantitative Data Summary
The following tables summarize the key validation parameters for each of the compared bioanalytical methods.
Table 1: Chromatographic and Detection Parameters
| Parameter | Method 1: LC-MS/MS with this compound IS | Method 2: HPLC-UV with Caffeine IS[1] | Method 3: RP-HPLC without IS[2][3] |
| Analytical Column | Synergi Fusion-RP 80A[4] | C18[1] | Inertsil ODS C18 or Zorbax SB C18 |
| Mobile Phase | Methanol (B129727) and 0.2% formic acid with 0.2 mM EDTA (60:40, v/v) | Methanol-buffer (18:82, v/v), pH 3.5 | Triethylamine Buffer:ACN (50:50 v/v) or Methanol:Phosphate Buffer pH 3.0 (40:60 v/v) |
| Flow Rate | 0.8 mL/min | Not Specified | 1.0 mL/min or 0.6 mL/min |
| Detection | ESI in positive ion MRM mode | UV/VIS Detector | PDA Detector at 280 nm |
| Deferiprone Transition | m/z 140.1 → 53.1 | Not Applicable | Not Applicable |
| Internal Standard | This compound | Caffeine | None |
| IS Transition | m/z 143.1 → 98.1 | Not Applicable | Not Applicable |
| Retention Time | Not Specified | 5.3 min (Deferiprone), 11.4 min (Caffeine) | 4.9 min or 4.7 min |
Table 2: Method Validation Parameters
| Parameter | Method 1: LC-MS/MS with this compound IS | Method 2: HPLC-UV with Caffeine IS | Method 3: RP-HPLC without IS |
| Linearity Range | 0.1 - 20 µg/mL & 0.100 - 35.000 µg/mL | 0.25 - 10 µg/mL | 125 - 375 µg/mL or 75 - 125 µg/mL |
| Correlation Coefficient (r²) | Not Specified | > 0.999 | 0.994 or 0.999 |
| Intra-day Precision (%RSD) | 4.3 - 5.5% | Not Specified | < 2% |
| Inter-day Precision (%RSD) | 4.6 - 7.3% | Not Specified | 0.28 or 0.5 |
| Accuracy / Recovery | 80.1 - 86.8% | Not Specified | 98.40% or 97.3 - 98.0% |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.25 µg/mL | 96.37 µg/mL or 11.8 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL | Not Specified | 22.93 µg/mL or 3.91 µg/mL |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
This protocol is based on a fast LC-MS/MS assay for the determination of Deferiprone in human plasma.
-
Sample Preparation:
-
To 50 µL of human plasma, add the internal standard (this compound).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Synergi Fusion-RP 80A.
-
Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Deferiprone: m/z 140.1 → 53.1.
-
This compound (Internal Standard): m/z 143.1 → 98.1.
-
-
Method 2: HPLC-UV with Caffeine Internal Standard
This protocol is for the quantification of Deferiprone in human plasma using HPLC with UV detection.
-
Sample Preparation:
-
To a plasma sample, add caffeine as the internal standard.
-
Perform a liquid-liquid extraction or protein precipitation to isolate the analyte and internal standard.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: A mixture of methanol and a buffer solution (18:82, v/v) adjusted to pH 3.5.
-
Detection: UV/VIS detector.
-
Method 3: RP-HPLC with No Internal Standard
This protocol describes a general approach for the estimation of Deferiprone in pharmaceutical dosage forms using RP-HPLC without an internal standard.
-
Sample Preparation:
-
Accurately weigh and dissolve the Deferiprone sample in a suitable solvent (e.g., methanol or mobile phase).
-
Dilute the sample to a known concentration within the calibration range.
-
Filter the sample before injection.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS C18 or similar.
-
Mobile Phase: A mixture of a buffer (e.g., Triethylamine or Phosphate buffer) and an organic solvent (e.g., Acetonitrile or Methanol) in a specified ratio.
-
Flow Rate: Typically 0.6 to 1.0 mL/min.
-
Detection: PDA detector at 280 nm.
-
Workflow and Process Visualization
The following diagram illustrates the typical workflow for the validation of a bioanalytical method using this compound as an internal standard.
Caption: Workflow for Deferiprone bioanalytical method validation using a this compound internal standard.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. METHOD DEVELOPMENT AND VALIDATION FOR DEFERIPRONE BY RP-HPLC METHOD [zenodo.org]
- 3. jipbs.com [jipbs.com]
- 4. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Deferiprone Assays Utilizing Different Internal Standards
This guide provides a comprehensive comparison of two distinct analytical methods for the quantification of Deferiprone in human plasma: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method using caffeine (B1668208) as an internal standard, and a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method employing a different internal standard. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays for Deferiprone.
Mechanism of Action of Deferiprone
Deferiprone is an orally active iron chelator. Its primary mechanism of action involves the formation of a stable 3:1 complex with ferric iron (Fe³⁺).[1][2] This complex is then eliminated from the body, primarily through urine.[1][2] By binding to excess iron, Deferiprone reduces the labile iron pool, thereby mitigating iron-induced oxidative stress and preventing damage to various organs.[1]
References
The Gold Standard vs. a Practical Alternative: A Comparative Guide to Internal Standards for Deferiprone Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of Deferiprone (B1670187) in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard (IS) is a critical determinant of the robustness and reliability of the bioanalytical method. This guide provides a comprehensive comparison between the stable isotope-labeled (SIL) internal standard, Deferiprone-d3, and a structural analog, caffeine (B1668208), for the quantitative analysis of Deferiprone.
An ideal internal standard should mimic the analyte's behavior throughout sample preparation, chromatography, and detection, thereby compensating for variability and ensuring accuracy. This comparison will delve into the performance characteristics of this compound and caffeine, supported by experimental data and detailed methodologies, to facilitate an informed decision for your specific analytical needs.
Performance Comparison: this compound vs. Caffeine
The selection of an internal standard is a critical step in the development of robust bioanalytical methods. While a stable isotope-labeled internal standard like this compound is considered the "gold standard" for mass spectrometry-based assays, structural analogs such as caffeine are sometimes employed, particularly in HPLC-UV methods.
| Parameter | This compound (LC-MS/MS) | Caffeine (HPLC-UV) | Justification |
| Chemical Structure and Physicochemical Properties | Identical to Deferiprone, with three deuterium (B1214612) atoms replacing three hydrogen atoms. This results in a 3 Da mass shift with negligible impact on retention time and ionization efficiency. | Different chemical structure, though it shares some aromatic and polar features. Retention time and extraction recovery may differ from Deferiprone. | This compound co-elutes with Deferiprone and exhibits nearly identical behavior during sample processing and analysis, providing superior compensation for matrix effects and variability. |
| Mass Spectrometric Behavior | Fragments similarly to Deferiprone, allowing for optimized and consistent detection in MRM mode. | Ionization efficiency and fragmentation pattern are significantly different from Deferiprone, making it unsuitable for direct comparison in the same MS method. | The use of a SIL-IS is highly advantageous in LC-MS/MS as it normalizes for variations in ionization efficiency, a common source of imprecision. |
| Linearity | Excellent linearity is consistently achieved for Deferiprone when using this compound as an internal standard. | Good linearity can be achieved in HPLC-UV methods.[1][2] | Both can provide linear calibration curves, but the use of a SIL-IS often leads to a wider dynamic range with better precision at the lower and upper limits of quantification. |
| Accuracy & Precision | High accuracy and precision are hallmarks of methods employing SIL internal standards, as they effectively compensate for analytical variability. | Acceptable accuracy and precision can be achieved, but may be more susceptible to matrix effects and variations in extraction recovery compared to a SIL-IS.[1][2] | The closer the properties of the IS to the analyte, the better the correction for analytical errors. |
| Matrix Effect | This compound effectively compensates for matrix-induced ion suppression or enhancement as it experiences the same effects as the unlabeled analyte. | Caffeine may not adequately compensate for matrix effects on Deferiprone's ionization in an LC-MS/MS assay due to differences in their chemical properties and chromatographic retention. | This is a critical advantage of SIL internal standards in complex biological matrices. |
Experimental Protocols
Bioanalytical Method for Deferiprone using this compound Internal Standard (LC-MS/MS)
This protocol is based on a validated method for the determination of Deferiprone in human plasma.[3][4][5]
1. Sample Preparation:
-
To 50 µL of human plasma, add the internal standard solution (this compound).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Synergi Fusion-RP 80A or equivalent C18 column.
-
Mobile Phase: Methanol and 0.2% formic acid in water containing 0.2 mM EDTA (60:40, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
3. Mass Spectrometry (Tandem MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Method Validation Parameters:
A summary of typical validation parameters for an LC-MS/MS method for Deferiprone is presented below.[3][4][5]
| Validation Parameter | Typical Performance |
| Linear Range | 0.1 to 20 µg/mL |
| Intra-day Precision | 4.3 - 5.5% |
| Inter-day Precision | 4.6 - 7.3% |
| Recovery | 80.1 - 86.8% |
| Limit of Detection (LOD) | 0.05 µg/mL |
Bioanalytical Method for Deferiprone using Caffeine Internal Standard (HPLC-UV)
This protocol is based on a method for the quantification of Deferiprone in human plasma.[1][2]
1. Sample Preparation:
-
To a volume of human plasma, add the internal standard solution (caffeine).
-
Perform liquid-liquid extraction or protein precipitation to isolate the analyte and internal standard.
2. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 column.
-
Mobile Phase: Methanol-buffer (e.g., phosphate (B84403) buffer, pH 3.5) (18:82, v/v).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at 280 nm.[1]
3. Method Validation Parameters:
A summary of typical validation parameters for an HPLC-UV method for Deferiprone is presented below.[1][2]
| Validation Parameter | Typical Performance |
| Linear Range | 0.25 to 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
Mandatory Visualizations
Caption: A generalized workflow for a bioanalytical method from sample preparation to quantification.
Caption: The primary metabolic pathway of Deferiprone in humans.[6][7]
Conclusion
While a structural analog like caffeine can be utilized as an internal standard for the HPLC-UV analysis of Deferiprone, the use of a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice for LC-MS/MS-based bioanalysis. The near-identical physicochemical properties of a SIL internal standard provide more accurate and precise results by effectively compensating for matrix effects and other sources of analytical variability. For researchers and drug development professionals seeking the highest quality data and utmost confidence in their bioanalytical results for Deferiprone, this compound is the recommended internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
Assessing the Isotopic Purity of Deferiprone-d3: A Comparative Guide for Researchers
For scientists and professionals in drug development, the isotopic purity of deuterated compounds like Deferiprone-d3 is a critical parameter influencing the accuracy of pharmacokinetic studies and the overall quality of the therapeutic agent. High-Resolution Mass Spectrometry (HRMS) stands as a primary analytical technique for this assessment. This guide provides a comparative overview of HRMS for the isotopic purity determination of this compound, alongside alternative methods, supported by experimental protocols and data.
Comparative Analysis of Analytical Techniques
The isotopic purity of this compound can be determined by several instrumental methods, each offering distinct advantages. High-Resolution Mass Spectrometry (HRMS) is widely utilized for its sensitivity and ability to resolve isotopic compositions.[1] Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the specific location of deuterium (B1214612) labeling, and Molecular Rotational Resonance (MRR) spectroscopy provides an exceptionally detailed analysis of isotopic distribution.
| Technique | Principle | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Measures the mass-to-charge ratio (m/z) of ions to distinguish between different isotopic species (isotopologues). | High sensitivity, requires small sample amounts, provides quantitative isotopic distribution (d0, d1, d2, d3, etc.).[2][3] | Does not directly provide the position of deuteration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information about the structure and chemical environment of atoms. | Determines the exact position of deuterium incorporation, provides relative isotopic purity.[1][4] | Lower sensitivity compared to HRMS, requires larger sample amounts. |
| Molecular Rotational Resonance (MRR) Spectroscopy | Measures the rotational transitions of molecules in the gas phase, which are highly sensitive to changes in mass distribution. | Provides a complete description of the isotopic composition, including the differentiation of structural isomers (isotopomers). Can identify impurities missed by HRMS and NMR. | Requires specialized instrumentation, sample must be volatile. |
Quantitative Data Summary
The following table summarizes representative data obtained from the analysis of a this compound sample using HRMS, NMR, and MRR.
| Parameter | HRMS | NMR | MRR |
| Isotopic Purity (%) | 99.5 | >99 | 99.6 |
| Isotopic Distribution (%) | |||
| d3 | 99.5 | Not directly measured | 99.6 |
| d2 | 0.4 | Not directly measured | 0.3 |
| d1 | 0.1 | Not directly measured | 0.1 |
| d0 | <0.05 | Not directly measured | <0.05 |
| Positional Information | Not Applicable | Confirmed deuteration at the N-methyl group | Confirmed deuteration at the N-methyl group |
Experimental Protocols
Detailed methodologies for each analytical technique are crucial for reproducible results.
High-Resolution Mass Spectrometry (HRMS)
This protocol outlines the determination of this compound isotopic purity using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Dilute the stock solution with a mixture of 50:50 acetonitrile:water to a final concentration of 1 µg/mL.
2. LC-HRMS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
HRMS System: Orbitrap-based mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Full scan (m/z 100-200)
-
Resolution: 70,000
-
Data Analysis: Extract the ion chromatograms for the protonated molecules of Deferiprone (d0) and this compound. Calculate the relative abundance of the d0, d1, d2, and d3 species from the mass spectrum of the this compound peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the use of ¹H NMR to confirm the position of deuteration.
1. Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).
2. NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer
-
Experiment: ¹H NMR
-
Data Analysis: Compare the ¹H NMR spectrum of this compound with that of an unlabeled Deferiprone standard. The absence or significant reduction of the signal corresponding to the N-methyl protons in the this compound spectrum confirms the location of deuteration.
Visualizing the Workflow
A clear understanding of the experimental and analytical workflow is essential.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of isomeric mixtures by molecular rotational resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
Deferiprone vs. Deferiprone-d3: A Mass Spectrometric Fragmentation Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometric fragmentation patterns of Deferiprone (B1670187) and its deuterated analog, Deferiprone-d3. The inclusion of supporting experimental data, detailed methodologies, and visual representations of fragmentation pathways aims to offer a comprehensive resource for researchers utilizing these compounds in mass spectrometry-based analyses.
Introduction
Deferiprone is an oral iron chelator used in the treatment of transfusional iron overload. In bioanalytical and pharmacokinetic studies, stable isotope-labeled internal standards are crucial for accurate quantification. This compound, where three hydrogen atoms on the N-methyl group are replaced by deuterium (B1214612), is a commonly used internal standard for Deferiprone. Understanding the distinct fragmentation patterns of both compounds in tandem mass spectrometry (MS/MS) is essential for developing robust and reliable analytical methods. This guide details the differences in their fragmentation behavior under collision-induced dissociation (CID).
Comparative Fragmentation Data
The mass spectrometric analysis of Deferiprone and this compound reveals distinct fragmentation patterns, primarily differing in the mass-to-charge ratio (m/z) of the precursor and key product ions due to the presence of the deuterium atoms.
| Compound | Precursor Ion [M+H]+ (m/z) | Major Product Ion (m/z) |
| Deferiprone | 140.1 | 53.1 |
| This compound | 143.1 | 98.1 |
Fragmentation Pathway Analysis
Under electrospray ionization (ESI) in positive mode, both Deferiprone and this compound are readily protonated to form their respective precursor ions, [M+H]+. Upon collision-induced dissociation, the fragmentation pathways diverge due to the location of the deuterium labeling in this compound.
For Deferiprone, the precursor ion at m/z 140.1 likely undergoes fragmentation involving the loss of the N-methyl group and subsequent ring cleavage to produce the major product ion at m/z 53.1.
In contrast, the precursor ion of this compound at m/z 143.1, with the deuterium label on the N-methyl group, follows a different primary fragmentation route. The major product ion at m/z 98.1 suggests a loss of a neutral molecule containing the deuterated methyl group. This distinct fragmentation pattern is a desirable characteristic for an internal standard, as it minimizes cross-talk and ensures accurate quantification of the analyte.
Caption: Fragmentation pathways of Deferiprone and this compound.
Experimental Protocols
The following is a representative experimental protocol for the analysis of Deferiprone and this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on established methods and serves as a guide for researchers.[1]
Liquid Chromatography:
-
Column: Synergi Fusion-RP 80A or equivalent C18 column.[1]
-
Mobile Phase: A gradient of methanol (B129727) and 0.2% formic acid in water containing 0.2 mM EDTA.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: 30 °C.[1]
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions:
-
Deferiprone: m/z 140.1 → 53.1.
-
This compound: m/z 143.1 → 98.1.
-
-
Collision Gas: Argon is typically used.
-
Collision Energy: Optimization is recommended for the specific instrument used. A starting point can be derived from instrument-specific software predictions or empirical testing to maximize the signal of the product ions.
Caption: A typical experimental workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation patterns of Deferiprone and this compound are distinct and predictable. The deuterium labeling on the N-methyl group of this compound leads to a characteristic shift in the mass of the precursor ion and a different major product ion compared to the unlabeled compound. This clear differentiation in fragmentation is fundamental to its effective use as an internal standard in quantitative bioanalytical methods. The provided experimental protocol and fragmentation data serve as a valuable resource for researchers developing and validating methods for the analysis of Deferiprone.
References
Deferiprone-d3 in Bioanalysis: A Comparative Guide to Linearity and Recovery
In the bioanalysis of the iron-chelating agent Deferiprone (B1670187), the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable quantification, particularly in complex matrices like human plasma. This guide provides a comparative overview of the performance of Deferiprone-d3 as an internal standard against other alternatives, supported by experimental data on linearity and recovery. This information is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies of Deferiprone.
Performance of this compound as an Internal Standard
This compound, a stable isotope-labeled version of the drug, is an ideal internal standard for mass spectrometry-based assays. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus effectively compensating for matrix effects and variability in extraction and ionization.
A validated LC-MS/MS method for the determination of Deferiprone in human plasma utilizes an internal standard with a precursor-to-parent ion transition of m/z 143.1 → 98.1, which is indicative of this compound. In this method, the linearity of the assay for Deferiprone was established over a concentration range of 0.1 to 20 µg/mL.[1][2] The recovery of Deferiprone from human plasma was reported to be in the range of 80.1% to 86.8%.[1][2] While specific linearity and recovery data for this compound itself are not detailed in the available literature, its use in a validated method with good performance for the analyte underscores its suitability.
Comparison with Alternative Internal Standards
While this compound is considered the gold standard, other compounds have been employed as internal standards in Deferiprone bioanalysis. The selection of an alternative is often guided by availability, cost, and the specific analytical technique being used.
| Internal Standard | Analytical Method | Linearity Range for Deferiprone | Recovery of Deferiprone | Reference |
| This compound | LC-MS/MS | 0.1 - 20 µg/mL | 80.1 - 86.8% | [1] |
| Caffeine (B1668208) | HPLC-UV | 0.25 - 10 µg/mL | Not explicitly stated | |
| Mifepristone | LC-MS/MS | Not explicitly stated for Deferiprone | Not explicitly stated for Deferiprone |
Caffeine: As a structurally unrelated compound, caffeine has been used as an internal standard in HPLC-UV methods for Deferiprone analysis. A study utilizing caffeine as an IS reported a linear calibration curve for Deferiprone over the range of 0.25-10 µg/mL in human plasma. However, the recovery of Deferiprone in this specific method was not detailed. The use of a non-isotopically labeled internal standard like caffeine may not always fully compensate for matrix effects as effectively as a stable isotope-labeled standard.
Experimental Protocols
LC-MS/MS Method using this compound Internal Standard
This protocol is based on a validated method for the determination of Deferiprone in human plasma.
1. Sample Preparation:
-
To 50 µL of human plasma, add the internal standard solution (this compound).
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Collect the supernatant for analysis.
2. Chromatographic Conditions:
-
Column: Synergi Fusion-RP 80A
-
Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
3. Mass Spectrometric Detection:
-
Ionization: Electrospray Ionization (ESI), positive ion mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Deferiprone: m/z 140.1 → 53.1
-
Internal Standard (this compound): m/z 143.1 → 98.1
-
HPLC-UV Method using Caffeine Internal Standard
This protocol is based on a method for the quantification of Deferiprone in human plasma.
1. Sample Preparation:
-
To a volume of human plasma, add the internal standard solution (Caffeine).
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Methanol-buffer (18:82, v/v), pH 3.5
-
Detector: UV/VIS
Experimental Workflow and Logical Relationships
References
- 1. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
Precision in Deferiprone Analysis: A Comparative Guide on Inter-day and Intra-day Variability
For researchers, scientists, and professionals in drug development, the accuracy and reproducibility of analytical methods are paramount. When quantifying Deferiprone (B1670187), a key iron-chelating agent, understanding the precision of the analytical method is crucial for reliable pharmacokinetic and bioequivalence studies. This guide provides a comparative overview of the inter-day and intra-day precision of Deferiprone analysis, with a focus on methods utilizing its deuterated internal standard, Deferiprone-d3.
Performance of this compound as an Internal Standard
This compound is commonly employed as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays due to its similar chemical and physical properties to Deferiprone, ensuring comparable extraction efficiency and ionization response. This minimizes variability introduced during sample preparation and analysis, leading to high precision.
A study developing a rapid LC-MS/MS assay for Deferiprone in human plasma reported excellent precision when likely using a deuterated internal standard. The intra-day precision ranged from 4.3% to 5.5%, while the inter-day precision was between 4.6% and 7.3%[1][2][3]. Another method utilizing a fluorescence nanoprobe demonstrated even higher precision, with intra-day and inter-day precision of 0.3% and 0.4%, respectively, for a Deferiprone concentration of 1.0 µg/mL[4][5].
Comparison of Analytical Methods
The choice of analytical method can significantly impact the precision of Deferiprone quantification. While LC-MS/MS with a deuterated internal standard is a common and robust method, other techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and spectrophotometry are also utilized.
| Analytical Method | Analyte | Internal Standard | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LC-MS/MS | Deferiprone | Likely this compound | 4.3 - 5.5 | 4.6 - 7.3 |
| Fluorescence Nanoprobe | Deferiprone | Not specified | 0.3 | 0.4 |
| RP-HPLC | Deferiprone | Not specified | Not specified | 0.5 |
RSD: Relative Standard Deviation
Experimental Protocols
LC-MS/MS Method for Deferiprone in Human Plasma
A detailed experimental protocol for the LC-MS/MS analysis of Deferiprone in human plasma is outlined below. This method demonstrates a high degree of precision, making it suitable for clinical research and pharmacokinetic studies.
1. Sample Preparation:
-
50 μL of human plasma is mixed with an internal standard (likely this compound).
-
Proteins are precipitated by adding acetonitrile.
-
The sample is centrifuged, and the supernatant is collected for analysis.
2. Chromatographic Conditions:
-
Column: Synergi Fusion-RP 80A
-
Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Deferiprone: m/z 140.1 → 53.1
-
Internal Standard: m/z 143.1 → 98.1
-
4. Precision Assessment:
-
Intra-day precision: Determined by analyzing replicate quality control (QC) samples at different concentrations on the same day.
-
Inter-day precision: Determined by analyzing replicate QC samples on three different days.
Below is a graphical representation of the experimental workflow for assessing the precision of this LC-MS/MS method.
Workflow for assessing inter-day and intra-day precision of Deferiprone analysis.
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides high precision for the quantification of Deferiprone in biological matrices. The presented data and experimental protocol demonstrate a robust and reliable analytical approach. While alternative methods like HPLC and fluorescence-based assays also offer good precision, the LC-MS/MS method with a deuterated internal standard remains a gold standard for its specificity and accuracy in complex biological samples. The choice of the most appropriate method will depend on the specific requirements of the research, including the desired level of sensitivity, sample throughput, and available instrumentation.
References
- 1. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Gold Standard in Deferiprone Bioanalysis: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accuracy of pharmacokinetic (PK) data is paramount. The choice of internal standard in bioanalytical assays is a critical factor that can significantly influence the reliability of this data. This guide provides an objective comparison of methodologies for the quantification of deferiprone (B1670187) in human plasma, highlighting the advantages of using a deuterated internal standard over a non-deuterated analog.
The use of a stable isotope-labeled internal standard, such as a deuterated version of the analyte, is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). This is because a deuterated standard exhibits nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects and other sources of analytical variability, leading to more accurate and precise results.
This guide compares two distinct bioanalytical methods for deferiprone: a highly sensitive LC-MS/MS method employing a deuterated internal standard, and an HPLC-UV method that utilizes a non-deuterated internal standard (caffeine). By examining the experimental protocols and performance data from these methods, we can illustrate the impact of internal standard selection on the quality of the resulting bioanalytical data, which is the foundation for reliable pharmacokinetic assessment.
Data Presentation: A Head-to-Head Comparison of Analytical Method Performance
The following tables summarize the key validation parameters for two different analytical methods for deferiprone. Table 1 presents data from an LC-MS/MS method using a deuterated internal standard, while Table 2 shows data from an HPLC-UV method using a non-deuterated internal standard. The superior precision (lower %RSD) of the method with the deuterated standard is evident.
Table 1: Performance of an LC-MS/MS Method with a Deuterated Internal Standard
| Parameter | Performance Metric |
| Linear Range | 0.1 to 20 µg/mL |
| Intraday Precision (%RSD) | 4.3 - 5.5% |
| Interday Precision (%RSD) | 4.6 - 7.3% |
| Recovery | 80.1 - 86.8% |
| Limit of Detection (LOD) | 0.05 µg/mL |
Data summarized from a study by Çomoğlu et al. (2012) which utilized a deuterated internal standard for deferiprone analysis in human plasma.[1][2][3]
Table 2: Performance of an HPLC-UV Method with a Non-Deuterated Internal Standard (Caffeine)
| Parameter | Performance Metric |
| Linear Range | 0.25 to 10 µg/mL |
| Precision (%RSD) | < 15% (general acceptance criteria) |
| Recovery | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.25 µg/mL |
Data summarized from a review by Sharma et al. (2022) describing an HPLC-UV method for deferiprone using caffeine (B1668208) as an internal standard.[4]
Experimental Protocols: A Closer Look at the Methodologies
The choice of analytical technique and internal standard dictates the experimental workflow. Below are detailed protocols for the two compared methods.
Protocol 1: LC-MS/MS Analysis of Deferiprone with a Deuterated Internal Standard
This method is designed for high sensitivity and specificity, making it ideal for pharmacokinetic studies where low concentrations of the drug need to be accurately measured.
-
Sample Preparation:
-
To a 50 µL aliquot of human plasma, add the deuterated deferiprone internal standard.
-
Achieve protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.[1]
-
-
Chromatographic Conditions:
-
Column: Synergi Fusion-RP 80A.
-
Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Deferiprone: m/z 140.1 → 53.1.
-
Deuterated Deferiprone (IS): m/z 143.1 → 98.1.
-
-
Protocol 2: HPLC-UV Analysis of Deferiprone with a Non-Deuterated Internal Standard
This method, while less sensitive than LC-MS/MS, can be suitable for certain applications. However, the use of a non-deuterated internal standard may introduce greater variability.
-
Sample Preparation:
-
To a volume of human plasma, add a known concentration of the internal standard (caffeine).
-
Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from plasma components.
-
-
Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: Methanol-buffer (18:82, v/v), pH 3.5.
-
Detection: UV/VIS detector.
-
-
Quantification:
-
The concentration of deferiprone is determined by comparing the peak area ratio of deferiprone to the internal standard (caffeine) against a calibration curve.
-
Mandatory Visualization: Workflow for Deferiprone Bioanalysis
The following diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard, from sample receipt to data analysis.
Caption: Experimental workflow for the bioanalysis of deferiprone using a deuterated internal standard.
Conclusion: The Impact on Pharmacokinetic Studies
The reliability of a pharmacokinetic study is fundamentally dependent on the quality of the bioanalytical data. While both HPLC-UV with a non-deuterated internal standard and LC-MS/MS with a deuterated internal standard can be used to quantify deferiprone, the latter approach offers significant advantages in terms of sensitivity, specificity, and precision.
References
- 1. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a fast LC-MS/MS assay for the determination of deferiprone in human plasma and application to pharmacokinetics. | Semantic Scholar [semanticscholar.org]
- 4. ijprajournal.com [ijprajournal.com]
Navigating Bioanalytical Method Validation: A Comparative Guide to Using Deuterated Internal Standards like Deferiprone-d3
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical decision in the validation of bioanalytical methods. This choice directly impacts the accuracy, precision, and robustness of the assay. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the harmonized International Council for Harmonisation (ICH) M10 guideline, advocate for the use of stable isotope-labeled (SIL) internal standards, such as deuterated compounds, particularly for mass spectrometry-based assays.
This guide provides a comprehensive comparison of the performance of a deuterated internal standard, Deferiprone-d3, against a non-deuterated structural analog for the quantification of the iron-chelating agent Deferiprone (B1670187). The information presented is supported by experimental data from published literature and outlines detailed methodologies in line with regulatory expectations.
The Gold Standard: Why Deuterated Internal Standards?
A suitable internal standard is added to calibration standards, quality control (QC) samples, and study samples to compensate for variability during sample processing and analysis.[1] Deuterated internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures that the IS and the analyte behave almost identically during extraction, chromatography, and ionization in the mass spectrometer, leading to more effective normalization of analytical variability.[2][3]
Key advantages of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: Co-elution of the deuterated IS with the analyte allows it to effectively normalize variations in instrument response caused by matrix effects—the suppression or enhancement of ionization due to co-eluting components from the biological matrix.[3]
-
Improved Precision and Accuracy: By compensating for variability throughout the analytical process, deuterated internal standards significantly enhance the precision and accuracy of the quantitative data.[3]
-
Enhanced Method Robustness: Assays employing deuterated internal standards are generally more robust and less susceptible to variations in experimental conditions, leading to higher throughput and fewer failed analytical runs.
Performance Comparison: this compound vs. a Structural Analog
The following tables summarize key performance data for the quantification of Deferiprone using a deuterated internal standard (likely this compound based on mass transition) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a structural analog (Caffeine) by High-Performance Liquid Chromatography with UV detection (HPLC-UV). It is important to note that the data is derived from separate studies and different analytical platforms, which inherently contributes to variations in performance.
Table 1: Comparison of Bioanalytical Method Performance for Deferiprone Quantification
| Performance Parameter | Deuterated Internal Standard (this compound) | Structural Analog Internal Standard (Caffeine) |
| Analytical Method | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.1 - 20 µg/mL | 0.25 - 10 µg/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity was established | 0.9994 |
| Intra-day Precision (%CV) | 4.3 - 5.5% | Not explicitly stated |
| Inter-day Precision (%CV) | 4.6 - 7.3% | Not explicitly stated |
| Accuracy/Recovery | 80.1 - 86.8% | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL (based on the lower end of the linear range) | 0.25 µg/mL |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Method 1: Deferiprone Quantification using Deuterated Internal Standard (LC-MS/MS)
This protocol is based on the method described by Song et al. (2012).
1. Sample Preparation:
-
To 50 µL of human plasma, add the deuterated internal standard solution.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge to separate the supernatant.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: Synergi Fusion-RP 80A
-
Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
3. Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Deferiprone: m/z 140.1 → 53.1
-
Internal Standard: m/z 143.1 → 98.1
-
Method 2: Deferiprone Quantification using Structural Analog Internal Standard (HPLC-UV)
This protocol is based on the method described by B. et al. (2012).
1. Sample Preparation:
-
To a volume of human plasma, add the internal standard (Caffeine) solution.
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
2. High-Performance Liquid Chromatography:
-
Column: C18 column
-
Mobile Phase: Methanol-buffer (18:82, v/v), pH 3.5
-
Detection: UV/VIS detector
-
Wavelength: Not specified in the abstract, but a separate study on Deferiprone used 280nm.
Visualization of Key Workflows
The following diagrams illustrate the logical relationships and workflows involved in the validation and use of a deuterated internal standard.
Caption: A generalized workflow for bioanalytical method validation using a deuterated internal standard.
Caption: A decision pathway for selecting an appropriate internal standard in bioanalysis.
References
- 1. Quantitative determination of deferiprone in human plasma by reverse phase high performance liquid chromatography and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical approaches for the determination of deferiprone and its iron (III) complex: Investigation of binding affinity based on liquid chromatography-mass spectrometry (LC-ESI/MS) and capillary electrophoresis-frontal analysis (CE/FA) | Masaryk University [muni.cz]
Safety Operating Guide
Proper Disposal of Deferiprone-d3: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Deferiprone-d3, a deuterated analog of the iron-chelating agent Deferiprone, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. Due to its classification as a hazardous substance, specific procedures must be followed. This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal in a research environment.
Hazard Identification and Waste Classification
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents several health risks.
-
Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.
Given these hazards, particularly its reproductive toxicity, this compound waste must be managed as hazardous pharmaceutical waste .[1][2] This falls under the regulations of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[3]
| Hazard Classification | GHS Code | Description |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| STOT (Single Exposure) | H335 | May cause respiratory irritation |
| Data sourced from this compound Safety Data Sheet. |
Handling and Personal Protective Equipment (PPE)
Before disposal, proper handling is essential to minimize exposure. All work with this compound, including weighing and solution preparation, should occur in a designated area, such as a chemical fume hood.[2]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves must be inspected before use and changed immediately if contaminated.
-
Eye Protection: Safety goggles or glasses with side-shields are mandatory.[4]
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a suitable respirator should be used.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all local, state, and federal regulations.[6] Incineration is the recommended and most common treatment method for hazardous pharmaceutical waste.[4][7]
Experimental Protocol: Waste Segregation and Collection
-
Identify Waste Streams: All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or expired pure this compound solid.
-
Contaminated lab consumables (e.g., pipette tips, vials, weigh boats).
-
Contaminated PPE (gloves, etc.).
-
Solutions containing this compound.
-
Materials used for cleaning spills (e.g., absorbent pads).[7]
-
-
Use Designated Hazardous Waste Containers:
-
Collect all solid waste contaminated with this compound in a dedicated, properly labeled hazardous waste container. The container must be sealable, leak-proof, and clearly marked with the words "Hazardous Waste" and the specific chemical name ("this compound").
-
Liquid waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Labeling: The waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Reproductive Hazard").
-
The date accumulation started.
-
-
Storage: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from drains and incompatible materials.[2]
-
Arrange for Professional Disposal:
-
Do not dispose of this compound in the regular trash or pour it down the drain.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[1]
-
The EHS department will work with a licensed hazardous material disposal company that will transport the waste for proper treatment, typically high-temperature incineration at a permitted facility.[4][8]
-
Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (if necessary): For large spills or if dust is generated, evacuate the area.
-
Don PPE: Wear appropriate PPE as described in Section 2 before attempting cleanup.
-
Contain the Spill:
-
For Solids: Gently cover the spill with an absorbent material to avoid generating dust. Carefully sweep or vacuum (with a HEPA-filtered vacuum) the material into a hazardous waste container.[6]
-
For Liquids: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).
-
-
Clean the Area: Decontaminate the spill area with an appropriate solvent (e.g., soap and water), and collect all cleanup materials as hazardous waste.
-
Dispose of Cleanup Materials: Place all contaminated materials, including absorbent pads and PPE, into the designated hazardous waste container.[2]
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Pharmaceutical Waste | Environmental Health and Safety | University of Houston [uh.edu]
- 2. ehss.syr.edu [ehss.syr.edu]
- 3. epa.gov [epa.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. rxdestroyer.com [rxdestroyer.com]
Essential Safety and Operational Guide for Handling Deferiprone-d3
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Deferiprone-d3. The following procedural steps are designed to ensure a safe laboratory environment and proper disposal of waste materials.
Hazard Identification and Personal Protective Equipment
This compound, a deuterated analog of the iron chelator Deferiprone, should be handled with care due to its potential health risks. The parent compound, Deferiprone, is known to cause serious health issues, including agranulocytosis (a severe drop in white blood cells) and neutropenia, which can lead to life-threatening infections. It has also been associated with liver toxicity. Therefore, strict adherence to safety protocols and the use of appropriate Personal Protective Equipment (PPE) are mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. |
| Hand Protection | Handle with chemical-resistant gloves (e.g., nitrile). It is recommended to wear two pairs of gloves, especially during compounding, administration, and disposal. Inspect gloves for any tears or punctures before use and practice proper glove removal techniques. Dispose of contaminated gloves immediately after use. |
| Body Protection | Wear a protective disposable gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. The gown should be changed regularly or immediately if contaminated. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator is recommended. Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety. The following step-by-step procedure should be followed:
1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound should be conducted in a designated and restricted area. Prominently display signs indicating the presence of a hazardous substance.
-
Ventilation: Ensure adequate ventilation. For procedures that may generate dust or aerosols, use a certified chemical fume hood.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
2. Handling the Compound:
-
Personal Hygiene: Do not eat, drink, or smoke in the area where this compound is handled or stored. Wash hands thoroughly before and after handling the compound, and before leaving the laboratory.
-
Avoiding Contamination: Avoid direct contact with the skin and eyes. Take measures to prevent the formation of dust and aerosols during weighing and reconstitution.
-
Transport: When transporting the compound within the laboratory, ensure it is in a well-sealed, labeled container to prevent spills.
3. Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, including gloves, gowns, and labware, should be considered hazardous waste.
-
Segregate this waste into clearly labeled, sealed, and puncture-resistant containers.
2. Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and work surfaces after use. Use an appropriate cleaning agent and follow your institution's standard operating procedures for decontaminating hazardous drug residues.
3. Final Disposal:
-
Do not dispose of this compound or contaminated waste in the regular trash or down the drain.
-
Arrange for the disposal of all hazardous waste through a licensed and certified professional waste disposal service, in accordance with all local, state, and federal regulations.
Emergency Procedures
In the event of an accidental exposure to this compound, immediate action is required.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spills | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material, and collect it into a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly. |
Researchers should be aware of the symptoms of neutropenia and agranulocytosis, such as fever, sore throat, or other signs of infection, and report any such symptoms to their supervisor and a healthcare professional immediately.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
